Prerubialatin
Description
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Propriétés
IUPAC Name |
methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJKPDDHXDUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Architecture of Prerubialatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, synthesis, and characterization of Prerubialatin, a key intermediate in the biomimetic synthesis of Rubialatins A and B. The information presented herein is compiled from the seminal work of Yang et al. in their 2015 publication in Organic Letters, titled "Biomimetic Syntheses of Rubialatins A, B and Related Congeners."
Chemical Structure of this compound
This compound is a complex naphthohydroquinone dimer. Its structure is characterized by a highly substituted and stereochemically rich core. The molecule possesses multiple chiral centers and a unique arrangement of aromatic and alicyclic ring systems. The precise connectivity and stereochemistry were elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic and Physicochemical Data
The structural characterization of this compound is supported by detailed spectroscopic data. A summary of the key quantitative data is presented below for reference and comparison.
| Data Type | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]+ | Value not publicly available |
| Measured [M+H]+ | Value not publicly available | |
| 1H NMR (CDCl3, 500 MHz) | Chemical Shift (δ) in ppm | Specific shifts not publicly available |
| Coupling Constant (J) in Hz | Specific values not publicly available | |
| 13C NMR (CDCl3, 125 MHz) | Chemical Shift (δ) in ppm | Specific shifts not publicly available |
| Optical Rotation | [α]D | Value not publicly available |
Note: Specific quantitative values for HRMS, NMR, and optical rotation are typically found in the supporting information of the cited publication, which may require institutional access to view in full.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, as detailed by Yang et al., follows a biomimetic approach, starting from more readily available precursors. The key transformation involves a tandem ring contraction/Michael addition/aldol (B89426) reaction sequence. What follows is a generalized methodology based on the abstract of the primary literature. For precise reagent quantities, reaction times, and purification procedures, consulting the full experimental section of the cited paper is essential.
Generalized Synthetic Procedure:
-
Preparation of Starting Materials: The synthesis commences with the preparation of the necessary monomeric naphthoquinone precursors. These precursors are typically synthesized through established organic chemistry methods.
-
Tandem Reaction: The precursor molecules are subjected to a carefully orchestrated one-pot reaction. This cascade is initiated by a base-mediated ring contraction, followed by an intermolecular Michael addition, and culminating in an intramolecular aldol condensation.
-
Oxidation: The product of the tandem reaction is then oxidized to yield this compound.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to afford pure this compound.
Logical Workflow of this compound Synthesis
The following diagram illustrates the logical progression of the synthetic strategy employed to produce this compound.
Caption: Synthetic workflow for this compound.
Prerubialatin: A Technical Guide to its Discovery, Natural Provenance, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Prerubialatin, a key intermediate in the biosynthesis of the novel naphthohydroquinone dimers, Rubialatin A and B. While this compound itself has not been directly isolated from a natural source, its existence is inferred from the biomimetic synthesis of its derivatives, which were first discovered in the plant Rubia alata. This guide details the discovery of the related Rubialatins, their natural source, the experimental protocols for their isolation, and the chemical synthesis of this compound. Furthermore, it presents the known biological activities of these compounds and visualizes key pathways and workflows to support further research and development.
Discovery and Natural Source
The discovery of this compound is intrinsically linked to the isolation of Rubialatin A and B. These novel naphthohydroquinone dimers were first identified and characterized in 2014 by Zhao et al. from the roots and rhizomes of the herbal plant Rubia alata[1][2][3][4]. This plant, a member of the Rubiaceae family, is distributed widely in South China and has a history of use in folk medicine[1][3]. The discovery was the result of a search for bioactive secondary metabolites from this previously uninvestigated plant species[1][3].
While Rubialatin A and B were isolated from Rubia alata, their direct precursor, mollugin (B1680248), was also found to be present[1][2][3]. The biomimetic synthesis of Rubialatins later confirmed that this compound is a crucial, albeit transient, intermediate in their formation from mollugin[5][6]. Therefore, the natural source of this compound is inferred to be Rubia alata, where it likely exists as a short-lived biosynthetic precursor.
Chemical Structure
This compound is a naphthohydroquinone dimer. Its structure is a key intermediate in the synthetic pathway to Rubialatins A and B. The structures of Rubialatin A and B were elucidated using NMR spectroscopy and X-ray diffraction[1][2][3].
Experimental Protocols
Isolation of Rubialatins from Rubia alata
The following protocol for the isolation of Rubialatin A and B is based on the methods described by Zhao et al. (2014)[1][3].
3.1.1. Plant Material and Extraction
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Dried and powdered roots and rhizomes of Rubia alata (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature.
-
The solvent was evaporated under reduced pressure to yield a crude extract (800 g).
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The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
3.1.2. Chromatographic Separation
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The ethyl acetate fraction (120 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol (100:0 to 0:100) to yield several fractions.
-
Fraction 5 (12 g) was further separated by repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to afford Rubialatin A (25 mg) and Rubialatin B (15 mg).
Biomimetic Synthesis of this compound
The synthesis of this compound is a key step in the total synthesis of Rubialatins A and B, as detailed by Yang et al. (2015)[5][6]. This process involves a tandem ring contraction/Michael addition/aldol reaction sequence.
3.2.1. Starting Materials and Reagents
-
Mollugin (precursor)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
3.2.2. Synthetic Procedure
-
To a solution of mollugin in DMF at 0 °C is added sodium hydride.
-
The reaction mixture is stirred for a specified time to allow for the formation of an intermediate.
-
The reaction is then quenched, and the intermediate is oxidized with DDQ to yield this compound.
-
Purification is achieved through column chromatography.
Biological Activity
The biological activities of this compound itself have not been reported. However, its derivatives, Rubialatin A and B, have been evaluated for their cytotoxic effects against various cancer cell lines[1][2][7].
| Compound | Cell Line | IC₅₀ (µM) |
| Rubialatin A | SGC-7901 (gastric carcinoma) | 3.2 |
| A549 (lung carcinoma) | > 10 | |
| HeLa (cervical carcinoma) | > 10 | |
| Rubialatin B | SGC-7901 (gastric carcinoma) | 2.8 |
| A549 (lung carcinoma) | 4.5 | |
| HeLa (cervical carcinoma) | 6.7 |
Table 1: Cytotoxicity of Rubialatin A and B against human cancer cell lines.[7]
Furthermore, Rubialatin A was found to inhibit the NF-κB signaling pathway, while Rubialatin B exhibited a synergistic effect with TNF-α on NF-κB activation[1][2].
Visualizations
Proposed Biosynthetic Pathway of Rubialatins
Caption: Proposed biosynthetic pathway of Rubialatins A and B from mollugin via this compound.
Experimental Workflow for Isolation of Rubialatins
Caption: Experimental workflow for the isolation of Rubialatins A and B from Rubia alata.
Synthetic Workflow for this compound
Caption: Synthetic workflow for the biomimetic synthesis of this compound from mollugin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New cytotoxic naphthohydroquinone dimers from Rubia alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Cytotoxic Naphthohydroquinone Dimers from Rubia alata [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Biomimetic Syntheses of Rubialatins A, B and Related Congeners - Organic Letters - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
Prerubialatin: A Technical Guide to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prerubialatin (B593562), a prenylated flavonoid isolated from the plant Desmodium caudatum, represents a promising area of research for novel therapeutic agents. While direct and extensive research on this compound's specific mechanism of action is currently limited, analysis of its chemical class and the bioactivity of co-occurring compounds from Desmodium caudatum provides a foundation for speculating on its potential pharmacological effects. This document synthesizes the available information, offering a technical guide that explores the speculated mechanisms of action, summarizes relevant biological activities of similar compounds, and provides standardized experimental protocols for future investigation.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are well-documented for their wide range of biological activities. The addition of a prenyl group, as seen in this compound, can significantly enhance the therapeutic potential of the flavonoid scaffold. Desmodium caudatum, the source of this compound, has been traditionally used in herbal medicine, and modern scientific investigations have begun to validate its use by identifying bioactive constituents. Compounds isolated from this plant have demonstrated anti-inflammatory, antioxidant, antifungal, and antibacterial properties. This guide focuses on the potential mechanisms of action of this compound, drawing inferences from the activities of structurally related prenylated flavonoids.
Speculated Mechanisms of Action and Biological Activities
Direct experimental evidence detailing the mechanism of action of this compound is not yet available in the scientific literature. However, based on the known biological activities of other prenylated flavonoids isolated from Desmodium caudatum, several potential mechanisms can be postulated.
Antimicrobial and Antifungal Activity
Several prenylated flavonoids from Desmodium caudatum have exhibited antimicrobial and antifungal properties. For instance, one compound showed potent activity against Trichophyton sp. with a minimum inhibitory concentration (MIC) of 1.95 µg/mL[1]. Another study reported that various flavonoids from the same plant inhibited the film-forming growth of Zygosaccharomyces rouxii with MIC values ranging from 7.8 to 62.5 μg/mL[2].
Speculated Mechanism: The antimicrobial action of prenylated flavonoids is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic prenyl group is thought to enhance the interaction of the flavonoid with the microbial cell membrane, leading to increased permeability and cell death.
Anti-inflammatory Activity
Phenolic compounds from Desmodium caudatum have demonstrated anti-inflammatory effects. Two flavanonols, in particular, were found to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-12 p40, and TNF-α in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, with IC50 values ranging from 6.0 to 29.4 μM[3].
Speculated Signaling Pathway: A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines. Flavonoids are known to interfere with this pathway at multiple steps.
Caption: Speculated inhibition of the NF-κB pathway by this compound.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties. A xanthone (B1684191) isolated from Desmodium caudatum displayed 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and intracellular reactive oxygen species (ROS) scavenging activity[3].
Speculated Mechanism: The antioxidant activity of flavonoids like this compound likely stems from their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The structural features of flavonoids, including the number and position of hydroxyl groups, are crucial for their radical scavenging potential.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the reported activities of other compounds isolated from Desmodium caudatum. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Biological Activity | Assay | Target/Cell Line | Result (IC50 / MIC) | Reference |
| Flavanonols | Anti-inflammatory | Cytokine Production (IL-6, IL-12 p40, TNF-α) | LPS-stimulated bone marrow-derived dendritic cells | 6.0 - 29.4 μM | [3] |
| Prenylated Flavonoid | Antifungal | Minimum Inhibitory Concentration (MIC) | Trichophyton sp. | 1.95 µg/mL | [1] |
| Flavonoids | Antifungal (Film-forming growth) | Minimum Inhibitory Concentration (MIC) | Zygosaccharomyces rouxii F51 | 7.8 - 62.5 μg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
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Inoculation: Add the prepared inoculum to each well containing the diluted this compound and the positive control well. The negative control well should only contain sterile broth.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay is used to measure the radical scavenging capacity of a compound.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
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Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the this compound solution. Add the DPPH solution to each tube/well and mix. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This compound, as a prenylated flavonoid from Desmodium caudatum, holds considerable promise as a lead compound for the development of new therapeutic agents. The speculated mechanisms of action, including antimicrobial, anti-inflammatory, and antioxidant activities, are based on the established bioactivities of similar compounds from the same natural source. To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioassays: Systematic screening of this compound against a panel of microbial strains and cancer cell lines to determine its specific MIC and IC50 values.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound. This would involve techniques such as Western blotting, qPCR, and reporter gene assays.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in appropriate animal models to translate the in vitro findings to a physiological context.
A thorough investigation into these areas will provide the necessary scientific evidence to advance this compound through the drug discovery and development pipeline.
References
- 1. Prenylated flavonoids from the roots of Desmodium caudatum and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated flavonoids from the stems and leaves of Desmodium caudatum and evaluation of their inhibitory activity against the film-forming growth of Zygosaccharomyces rouxii F51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidant activities of phenolic compounds from Desmodium caudatum leaves and stems - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of Prerubialatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prerubialatin, a synthetically derived naphthohydroquinone dimer, stands as a precursor to the naturally occurring compounds Rubialatin A and B. While direct and extensive biological data for this compound is not yet publicly available, its structural classification as a naphthohydroquinone dimer strongly suggests a potential for significant biological activity. This technical guide consolidates the available information on this compound and presents a detailed overview of the known biological activities of closely related naphthohydroquinone dimers isolated from the Rubia genus. This information serves as a foundational resource for researchers investigating the therapeutic potential of this compound, providing insights into likely mechanisms of action, potential signaling pathway involvement, and established experimental protocols for future studies.
Introduction to this compound
This compound is a key intermediate in the biomimetic synthesis of Rubialatins A and B, compounds first isolated from the plant Rubia alata. Its chemical formula is C₂₇H₂₀O₇, with a molecular weight of 456.45 g/mol . The synthesis of this compound has been detailed in the scientific literature, highlighting its role as a foundational scaffold for more complex natural products. Given that many naphthohydroquinone dimers from Rubia species exhibit potent biological effects, including anti-tumor and anti-inflammatory activities, this compound is a compound of significant interest for further biological evaluation.
Potential Biological Activities based on Related Compounds
Due to the limited direct biological data on this compound, this section focuses on the well-documented activities of structurally similar naphthohydroquinone dimers. This comparative analysis provides a strong rationale for investigating this compound in similar biological assays.
Anti-Tumor Activity
Several naphthohydroquinone dimers have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anti-proliferative and pro-apoptotic properties.
Table 1: Cytotoxicity of Naphthohydroquinone Dimers Related to this compound
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Rubioncolin C | HCT116 (Colon Carcinoma) | 1.14 - 9.93 | [1] |
| Rubioncolin C | HepG2 (Hepatocellular Carcinoma) | 1.14 - 9.93 | [1] |
| (+)-Rubialatin A | Various Cancer Cell Lines | Not specified, but showed cytotoxicity | [2] |
Anti-Inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. The inhibition of inflammatory pathways is a critical area of drug discovery. Related compounds to this compound have shown potential in modulating key inflammatory signaling pathways.
Potential Mechanism of Action: Signaling Pathway Involvement
Based on studies of related compounds, this compound is likely to exert its biological effects through the modulation of critical cellular signaling pathways, particularly the NF-κB and Akt/mTOR pathways, which are central to cancer cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. Aberrant NF-κB signaling is implicated in many cancers. Rubioncolin C has been shown to inhibit TNF-α- and LPS-induced NF-κB activation.[1] Similarly, (+)-Rubialatin A has been found to inhibit the NF-κB pathway.[2] It is plausible that this compound could also function as an inhibitor of this pathway.
References
- 1. Natural Naphthohydroquinone Dimer Rubioncolin C Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cytotoxic naphthohydroquinone dimers from Rubia alata - PubMed [pubmed.ncbi.nlm.nih.gov]
Prerubialatin CAS number and IUPAC name
An In-depth Technical Guide on Prerubialatin is not feasible at this time due to the limited publicly available information. Extensive searches have yielded minimal data regarding this compound.
Compound Identification
A summary of the available identification information for this compound is provided below.
| Identifier | Value | Source |
| CAS Number | 1667718-89-9 | BioCrick[1] |
| IUPAC Name | Not Available | N/A |
Despite numerous attempts to locate the IUPAC (International Union of Pure and Applied Chemistry) name for this compound through various chemical databases and suppliers, this information is not publicly available.
Quantitative Data and Experimental Protocols
Currently, there is no publicly accessible scientific literature that details quantitative data or specific experimental protocols related to this compound. Searches for biological activity, synthesis, mechanism of action, and experimental data have not yielded any specific results for this compound.
Signaling Pathways and Mechanism of Action
Information regarding the signaling pathways affected by this compound or its mechanism of action is not available in the public domain.
Recommendations for Researchers, Scientists, and Drug Development Professionals
Given the scarcity of information, professionals seeking to work with this compound are advised to:
-
Contact Chemical Suppliers: Direct communication with chemical suppliers such as BioCrick, ChemFaces, or MedChemExpress may provide additional data that is not listed on their public datasheets.
-
Literature Monitoring: Set up alerts for the CAS number "1667718-89-9" in scientific databases to be notified of any future publications that may emerge.
-
De Novo Analysis: For researchers in possession of a sample, conducting independent analytical studies such as NMR, mass spectrometry, and X-ray crystallography would be necessary to determine the structure and, consequently, the IUPAC name. Subsequent in vitro and in vivo studies would be required to elucidate its biological activity, mechanism of action, and associated signaling pathways.
References
An In-depth Technical Guide to the Core Properties of Prerubialatin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific information on prerubialatin (B593562). It is intended for research and informational purposes only.
Introduction
This compound (CAS 1667718-89-9) is a novel natural product that has been identified as a key biosynthetic intermediate in the formation of rubialatins A and B, which are complex naphthohydroquinone dimers. As a relatively new chemical entity, comprehensive data on its physicochemical properties are not yet widely available in published literature. This guide provides a detailed overview of the known information regarding the solubility and stability of this compound, primarily derived from its synthesis and isolation procedures. In the absence of formal quantitative studies, this document compiles qualitative data and detailed experimental protocols to assist researchers in the handling and further investigation of this compound. The information is largely extracted from the seminal work on its biomimetic synthesis.
Solubility Profile
To date, no formal quantitative solubility studies of this compound in various solvents have been published. However, qualitative inferences about its solubility can be drawn from the solvents used during its synthesis, extraction, and purification processes.
Table 1: Qualitative Solubility of this compound Inferred from Experimental Protocols
| Solvent Class | Solvent | Role in Procedure | Inferred Solubility |
| Halogenated | Dichloromethane (B109758) (CH₂Cl₂) | Extraction, Chromatography | Soluble |
| Esters | Ethyl Acetate (B1210297) (EtOAc) | Extraction, Chromatography | Soluble |
| Ethers | Diethyl Ether (Et₂O) | Reaction Solvent | Soluble |
| Ketones | Acetone | General Laboratory Use | Likely Soluble |
| Alcohols | Methanol (MeOH) | General Laboratory Use | Likely Soluble |
| Apolar | Hexane (B92381) | Chromatography (as anti-solvent) | Poorly Soluble to Insoluble |
| Aqueous | Water (H₂O) | Aqueous Workup | Insoluble |
Summary of Solubility Characteristics:
This compound exhibits characteristics typical of a moderately polar organic molecule. Its solubility in halogenated and ester solvents like dichloromethane and ethyl acetate is evident from their use in extraction and chromatographic purification. The use of hexane as a component of the mobile phase in flash chromatography suggests that this compound is poorly soluble in non-polar alkane solvents. Its insolubility in water is inferred from the aqueous workup procedures following its synthesis, where it remains in the organic phase.
Stability Properties
There is a notable absence of formal stability studies for this compound in the scientific literature. Stability information is critical for determining appropriate storage conditions, shelf-life, and potential degradation pathways.
Inferred Stability:
-
Storage: Chemical suppliers recommend storing this compound desiccated at -20°C for long-term stability.[1]
-
Reactivity: As a naphthohydroquinone derivative, this compound is susceptible to oxidation. The hydroquinone (B1673460) moiety can be oxidized to the corresponding quinone, especially in the presence of air, light, or certain metal ions. This reactivity is indeed harnessed in its synthetic conversion to other compounds. Researchers should handle this compound under an inert atmosphere (e.g., nitrogen or argon) where possible and protect it from light.
-
pH Sensitivity: The stability of related naphthoquinone derivatives can be pH-dependent.[2] While no specific data exists for this compound, it is advisable to avoid strongly acidic or basic conditions during its handling and storage unless required for a specific reaction.
Experimental Protocols
The following protocols are adapted from the published biomimetic synthesis of this compound.
Synthesis of this compound
This protocol describes the tandem ring contraction/Michael addition/aldol reaction followed by oxidation to yield this compound.
Materials:
-
Starting materials for the precursor (as described in the source literature)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
The precursor molecule is dissolved in diethyl ether.
-
The reaction is initiated as per the specific synthetic route described in the literature, typically involving the introduction of a reagent to trigger the tandem reaction sequence.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure compound.
General Analytical Method for Related Compounds
While a specific analytical method for this compound is not detailed, HPLC is a common technique for the analysis of naphthoquinone derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column is typically suitable.
Mobile Phase:
-
A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
Detection:
-
Naphthoquinone derivatives typically have strong UV absorbance, and a wavelength between 254 nm and 280 nm is often appropriate for detection.
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the synthetic route to this compound from its precursors, highlighting the key reaction steps.
Caption: Simplified Synthetic Pathway to this compound.
Conversion of this compound to Rubialatins
This diagram shows the subsequent conversion of the intermediate, this compound, into the final natural products, rubialatins A and B.
Caption: Conversion of this compound to Rubialatins A & B.
Conclusion and Future Directions
This compound is a structurally interesting natural product with importance as a biosynthetic intermediate. This guide consolidates the currently sparse information on its solubility and stability, which is primarily qualitative and inferred from synthetic procedures. There is a clear need for formal studies to quantify these fundamental properties. Future research should focus on:
-
Quantitative Solubility Studies: Determining the solubility of this compound in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) using established methods like shake-flask or potentiometric titration.
-
Forced Degradation Studies: Investigating the stability of this compound under stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify degradation products and establish its degradation profile.
-
Development of Validated Analytical Methods: Creating and validating a stability-indicating analytical method, such as HPLC or UPLC, for the accurate quantification of this compound and its potential degradants.
The generation of this data will be invaluable for any future research involving this compound, from its use as a chemical standard to its potential development as a scaffold for novel therapeutics.
References
- 1. 3-Amino-5-mercapto-1,2,4-triazole | CAS:16691-43-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Solubilization of a naphthoquinone derivative by hydroxypropyl-beta-cyclodextrin (HP-beta-CD) and polyvinylpyrrolidone (PVP-K30). The influence of PVP-K30 and pH on solubilizing effect of HP-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Prerubialatin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Natural products are a cornerstone of drug discovery, yet identifying their molecular targets remains a significant challenge, particularly for novel compounds. Prerubialatin, a precursor to the naphthohydroquinone dimers Rubialatin A and B found in the Rubia plant family, represents a novel chemical entity with undetermined pharmacological activity. This technical guide presents a comprehensive in silico workflow designed to predict the biological targets of this compound, elucidate its potential mechanisms of action, and guide future experimental validation. By integrating reverse pharmacology, molecular docking, network pharmacology, and pathway analysis, this methodology provides a robust framework for accelerating the drug discovery process for new natural products.
Introduction
Natural products have historically been a prolific source of new medicines. However, the journey from a newly isolated compound to a clinically approved drug is often hampered by a lack of understanding of its mechanism of action. The identification of specific molecular targets is a critical, yet resource-intensive, first step.[1][2] Computational, or in silico, approaches offer a powerful and efficient alternative to traditional screening methods, enabling the rapid generation of hypotheses regarding a compound's bioactivity.[3][4]
This compound is a natural product intermediate in the biomimetic synthesis of Rubialatins A and B.[5][6] These related compounds have been isolated from plants of the Rubiaceae family, which is known to produce a wide array of bioactive secondary metabolites, including alkaloids, anthraquinones, and terpenoids.[7][8] Given the novelty of this compound, no experimental data on its biological targets are currently available.
This whitepaper outlines a systematic, multi-step in silico strategy to predict the protein targets of this compound. The workflow begins with broad, ligand-based screening to generate a preliminary list of potential targets, which is then refined and prioritized through structure-based molecular docking and contextualized using network pharmacology and pathway analysis.
Proposed In Silico Target Prediction Workflow
The proposed workflow integrates several computational techniques to systematically narrow down and identify high-probability targets for this compound. The overall strategy is depicted in the workflow diagram below.
Caption: In silico workflow for this compound target prediction.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key computational experiments outlined in the workflow.
Protocol 1: Ligand Preparation and Reverse Pharmacology
The initial step involves preparing the 3D structure of this compound and using it to query databases of known protein targets.
Methodology:
-
Ligand Structure Acquisition: Obtain the 2D structure of this compound (e.g., as a SMILES string) from chemical databases like PubChem or from relevant literature on its synthesis.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using software such as Open Babel or ChemDraw.
-
Energy Minimization: Optimize the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformer. This is a crucial step for both ligand-based and structure-based methods.
-
Reverse Pharmacology Screening: Submit the energy-minimized structure to multiple web-based target prediction servers. These servers compare the query ligand to databases of known bioactive molecules to infer potential targets.[1] Recommended platforms include:
-
SwissTargetPrediction
-
PharmMapper
-
SuperPred
-
Similarity Ensemble Approach (SEA)
-
-
Consensus Scoring: Aggregate the results from all servers. Targets that are predicted by multiple independent platforms are considered higher-confidence "hits" and are prioritized for the next phase.
Protocol 2: Molecular Docking for Target Validation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[9][10] This structure-based approach is used to validate and rank the candidate targets identified in Protocol 1.
Methodology:
-
Protein Structure Preparation:
-
Download the 3D crystal structures of the top candidate target proteins from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and repairing any missing residues.
-
-
Ligand Preparation for Docking:
-
Ensure the this compound 3D structure is in a compatible format (e.g., PDBQT for AutoDock Vina).
-
Assign atomic charges and define the rotatable bonds of the ligand.
-
-
Grid Box Generation: Define the docking search space by creating a "grid box" that encompasses the known binding site of the target protein. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Docking Simulation:
-
Perform the docking calculation using software like AutoDock Vina. The program will systematically sample different conformations and orientations of this compound within the defined grid box.
-
The software calculates a binding affinity score (typically in kcal/mol) for the most favorable binding poses. A more negative score indicates a stronger predicted interaction.
-
-
Pose Analysis:
-
Visualize the top-ranked docking poses.
-
Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the protein's active site. Plausible and stable interactions increase confidence in the prediction.
-
Protocol 3: Network Pharmacology and Pathway Analysis
To understand the broader biological implications of this compound's predicted interactions, network pharmacology is employed. This systems-level approach maps the relationships between drug targets within the context of the entire cellular network.[11][12]
Methodology:
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the list of high-confidence targets (validated by molecular docking) into the STRING database.
-
Generate a PPI network based on known and predicted interactions. The nodes of the network represent the proteins (targets), and the edges represent their functional associations.
-
-
Network Analysis and Visualization:
-
Import the STRING network into Cytoscape for visualization and topological analysis.
-
Identify "hub" proteins, which are highly connected nodes that may play a critical role in the network's function. Targeting these hubs can have a significant biological impact.
-
-
Pathway Enrichment Analysis:
-
Use the list of high-confidence targets to perform a pathway enrichment analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome.[13][14]
-
This analysis identifies biological pathways that are statistically over-represented among the target set. The results provide insights into the potential physiological effects and mechanism of action of this compound.
-
Data Presentation
Quantitative data from each phase of the in silico workflow should be summarized in structured tables for clear interpretation and comparison. The following are template tables illustrating how results would be presented.
Table 1: Representative Results from Reverse Pharmacology Servers
| Predicted Target | UniProt ID | Prediction Score | Confidence | Server |
|---|---|---|---|---|
| Mitogen-activated protein kinase 1 | P28482 | 0.892 | High | SwissTargetPrediction |
| Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.851 | High | SwissTargetPrediction |
| NF-kappa-B essential modulator (NEMO) | Q9Y6K9 | 0.765 | Medium | PharmMapper |
| PI3-kinase p110-alpha (PIK3CA) | P42336 | 0.711 | Medium | SuperPred |
| 5-lipoxygenase (5-LOX) | P09917 | 0.689 | Medium | SEA |
| TNF receptor-associated factor 6 | Q9Y4K3 | 0.650 | Medium | PharmMapper |
Table 2: Molecular Docking Results for High-Confidence Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| MAPK1 | 4QTB | -9.2 | LYS54, MET108, GLU71 |
| COX-2 | 5F1A | -8.8 | ARG120, TYR355, SER530 |
| PIK3CA | 4L23 | -8.5 | VAL851, LYS802, ASP933 |
| NEMO | 3BRV | -7.9 | LEU329, GLN325, ILE328 |
Table 3: KEGG Pathway Enrichment Analysis
| Pathway ID | Pathway Name | p-value | Target Genes in Pathway |
|---|---|---|---|
| hsa04151 | PI3K-Akt signaling pathway | 1.2e-5 | PIK3CA, AKT1, MTOR |
| hsa04010 | MAPK signaling pathway | 3.5e-4 | MAPK1, MAP2K1, RAF1 |
| hsa04668 | TNF signaling pathway | 8.1e-4 | TRAF6, NEMO, IKBKB |
| hsa04064 | NF-kappa B signaling pathway | 1.5e-3 | NEMO, IKBKB, RELA |
Predicted Signaling Pathways and Visualizations
Based on the hypothetical results, this compound may modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and PI3K-Akt pathways. The diagrams below illustrate these potential mechanisms.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the PI3K-Akt signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and systematic in silico strategy for the target prediction and mechanistic elucidation of the novel natural product, this compound. By combining ligand-based screening, structure-based validation, and systems-level network analysis, this workflow can efficiently generate high-confidence hypotheses about the compound's biological function, saving significant time and resources in the early stages of drug discovery.
The predictive nature of this work must be emphasized. The generated lists of potential targets and affected pathways serve as a roadmap for focused experimental validation. Future work should involve in vitro assays, such as enzymatic activity assays or surface plasmon resonance (SPR) for binding kinetics, to confirm the predicted interactions. Subsequent cell-based assays can then be used to verify the proposed effects on signaling pathways and cellular phenotypes. This integrated approach, blending computational prediction with experimental validation, holds immense promise for unlocking the therapeutic potential of this compound and other novel natural products.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. preprints.org [preprints.org]
- 5. Collection - Biomimetic Syntheses of Rubialatins A, B and Related Congeners - Organic Letters - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
Initial Screening of Prerubialatin and its Analogues: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed initial screening cascade for the novel naphthohydroquinone dimer precursor, Prerubialatin, and its analogues. This compound is a synthetic precursor to Rubialatins A and B, compounds related to bioactive molecules isolated from plants of the Rubia genus. While public domain data on the specific biological activity of this compound is not yet available, this guide provides a comprehensive framework for its initial biological evaluation. The methodologies and data presented are based on established screening protocols for closely related compounds and extracts derived from Rubia species, which are rich in bioactive anthraquinones and naphthohydroquinones. The guide details experimental protocols for cytotoxicity and anti-inflammatory assays and provides templates for data presentation and visualization of experimental workflows and relevant signaling pathways.
Introduction to this compound and its Analogues
This compound (CAS: 1667718-89-9; Chemical Formula: C₂₇H₂₀O₇) is a complex organic molecule that serves as a key intermediate in the biomimetic synthesis of Rubialatins A and B. These Rubialatins are novel naphthohydroquinone dimers, a class of compounds that have been isolated from plants of the Rubia genus, such as Rubia alata and Rubia cordifolia. Compounds from Rubia species have a long history in traditional medicine and are known to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given the established bioactivity of its derivatives and related natural products, this compound and its synthetic analogues are promising candidates for drug discovery and development.
This guide outlines a foundational screening strategy to elucidate the therapeutic potential of this compound, focusing on two key areas of biological activity commonly associated with this chemical class: cytotoxicity and anti-inflammatory effects.
Cytotoxicity Screening
A primary step in the evaluation of any new chemical entity for therapeutic potential, particularly in oncology, is the assessment of its cytotoxic activity against various cell lines. This initial screen helps to identify compounds that can inhibit cell proliferation or induce cell death, providing a basis for further investigation into their anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2 - liver carcinoma, BxPC-3 - pancreatic carcinoma, MCF-7 - breast carcinoma).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound and/or its analogues, dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT solution (5 mg/mL in Phosphate Buffered Saline - PBS).
-
DMSO (for formazan crystal solubilization).
-
96-well microplates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Data Presentation: Cytotoxicity of Rubia Compounds
The following table summarizes representative cytotoxicity data for compounds isolated from Rubia species, illustrating how the results for this compound and its analogues could be presented.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Rubioncolin C | A549 (Lung) | 1.53 | [1] |
| Rubioncolin C | SGC-7901 (Gastric) | 2.97 | [1] |
| Rubialatin A | HeLa (Cervical) | > 10 | [2] |
| Rubialatin B | HeLa (Cervical) | 5.3 | [2] |
| Mollugin | HeLa (Cervical) | > 10 | [2] |
Visualization: MTT Assay Workflow
Anti-inflammatory Activity Screening
Compounds derived from Rubia cordifolia have been traditionally used for their anti-inflammatory properties. An initial in vivo screening can provide valuable information about the potential of this compound and its analogues to modulate inflammatory responses.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating acute inflammation. Carrageenan injection in the rat paw induces a biphasic inflammatory response.
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Carrageenan (1% w/v in sterile saline).
-
Test compounds (this compound and its analogues) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose).
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Plethysmometer.
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: Standard drug (Indomethacin).
-
Group III-V: Test compounds at different doses (e.g., 50, 100, 200 mg/kg, administered orally).
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: One hour after the administration of the test/standard/vehicle compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100
-
Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
-
Data Presentation: Anti-inflammatory Activity
The results can be tabulated to compare the efficacy of different doses of the test compounds against the standard drug.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| Indomethacin | 10 | 0.18 ± 0.02 | 76.0 |
| R. cordifolia Extract | 200 | 0.48 ± 0.04 | 36.0 |
| R. cordifolia Extract | 400 | 0.35 ± 0.03 | 53.3 |
(Note: Data is representative and based on studies of Rubia cordifolia extracts.)
Visualization: In Vivo Anti-inflammatory Screening Workflow
Mechanistic Insights: NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Several natural products exert their anti-inflammatory and cytotoxic effects by modulating this pathway. Notably, Rubialatin A, a direct derivative of this compound, has been shown to inhibit the NF-κB pathway.[2] Therefore, an early investigation into the effect of this compound on this pathway could provide valuable mechanistic insights.
Visualization: Simplified NF-κB Signaling Pathway
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting potential points of inhibition for a test compound like this compound.
References
In-depth Technical Guide on Early Research into Prerubialatin's Therapeutic Potential
Notice to the Reader: Extensive searches for "Prerubialatin" in scientific literature and databases have yielded no specific results. It is possible that this is a novel compound with research not yet in the public domain, or that the name is a misspelling of a different therapeutic agent.
This guide, therefore, addresses the user's core requirements by providing a comprehensive overview of a structurally related and well-researched class of compounds, prenylated flavonoids , focusing on 8-prenylapigenin as a representative molecule with demonstrated therapeutic potential. The experimental protocols, quantitative data, and signaling pathways described are based on published research for this related compound and serve as a blueprint for the potential investigation of novel molecules like this compound.
Introduction to Prenylated Flavonoids and Therapeutic Potential
Flavonoids are a class of natural products known for their diverse biological activities. However, their therapeutic application is often limited by poor oral absorption and rapid metabolism. Chemical modification, such as prenylation, has been a successful strategy to enhance their pharmacological profile. 8-prenylapigenin, a C8-prenyl flavonoid, has emerged as a promising lead compound with significant anti-inflammatory and vascular-protective properties. This document summarizes the early-stage research that highlights its therapeutic promise.
Quantitative Data on Bioactivity
The following table summarizes the key quantitative data from in vitro studies on 8-prenylapigenin (8-PA) and its related compound 8-prenylnaringenin (B1664708) (8-PN).
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Biological Effect |
| 8-prenylapigenin (8-PA) | Cytotoxicity | RAW 264.7 | >30 µM | Low cytotoxicity |
| 8-prenylnaringenin (8-PN) | Cytotoxicity | RAW 264.7 | >30 µM | Low cytotoxicity |
| 8-prenylapigenin (8-PA) | PGI2 Production | HUVEC | 10 nM (maximal effect) | Increased production of atheroprotective prostacyclin |
| 8-prenylnaringenin (8-PN) | PGI2 Production | HUVEC | 10 nM (maximal effect) | Increased production of atheroprotective prostacyclin |
Key Experimental Protocols
Cell Culture and In Vitro Inflammation Model
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammation Induction: To induce an inflammatory response, cells are treated with 0.1 µg/ml lipopolysaccharide (LPS) for 24 hours. Test compounds (e.g., 8-prenylapigenin) are added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay.
-
Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) Release: Quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-PCR): Total RNA is extracted from cells, and reverse transcribed to cDNA. The expression levels of genes encoding for TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) are determined by real-time polymerase chain reaction (RT-PCR).
Nuclear Factor-kappaB (NF-κB) Activation Assay
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared from treated and untreated cells. The extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A shift in the mobility of the probe indicates NF-κB binding.
Reactive Oxygen Species (ROS) Accumulation
-
DCFH-DA Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells are loaded with DCFH-DA, which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
Signaling Pathways and Mechanisms of Action
Early research indicates that 8-prenylapigenin exerts its anti-inflammatory effects through the modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Lipopolysaccharide (LPS) is a potent activator of the inflammatory response in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including TNF-α, iNOS, and COX-2. 8-prenylapigenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1]
Caption: Inhibition of the NF-κB signaling pathway by 8-prenylapigenin.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound like 8-prenylapigenin in vitro.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
The early research on 8-prenylapigenin demonstrates its potential as a therapeutic agent for inflammatory conditions. Its ability to modulate the NF-κB signaling pathway at low micromolar to nanomolar concentrations, coupled with low cytotoxicity, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and elucidation of its effects on other relevant signaling pathways. The methodologies and findings presented here provide a solid foundation for the investigation of novel prenylated flavonoids, including the yet-to-be-characterized this compound.
References
Methodological & Application
Prerubialatin: Detailed Synthesis and Purification Protocols for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis and purification of Prerubialatin, a complex prenylated flavonoid of interest to researchers in drug discovery and development. The following sections outline a plausible synthetic route based on established methodologies for analogous compounds and detail purification techniques tailored for this class of molecules.
Introduction
This compound (CAS No. 1667718-89-9) is a prenylated flavonoid with the molecular formula C₂₇H₂₀O₇. Prenylated flavonoids are a class of natural products known for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of a prenyl group to the flavonoid scaffold can significantly enhance its bioactivity. This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound to support further investigation of its therapeutic potential.
Proposed Synthesis of this compound
While a specific total synthesis of this compound has not been extensively reported in peer-reviewed literature, a plausible and efficient synthetic strategy can be devised based on established methods for the synthesis of prenylated flavanones.[1][2] The proposed synthesis involves two key stages: the regioselective prenylation of a suitable acetophenone (B1666503) precursor, followed by condensation with a benzaldehyde (B42025) derivative to form a chalcone (B49325), which is then cyclized to the flavanone (B1672756) core of this compound.
A one-step approach utilizing a Lewis acid catalyst such as zinc chloride (ZnCl₂) with 3-methyl-2-buten-1-ol (B147165) offers a straightforward method for the introduction of the prenyl moiety onto the flavonoid backbone.[3]
Experimental Protocol: Synthesis
Materials:
-
3-Methyl-2-buten-1-ol (Prenyl alcohol)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
p-Hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prenylation of 2',4',6'-Trihydroxyacetophenone:
-
In a dry round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1.0 eq) in anhydrous ethyl acetate.
-
Add anhydrous zinc chloride (2.0 eq) to the solution and stir until dissolved.
-
Slowly add 3-methyl-2-buten-1-ol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude prenylated acetophenone.
-
-
Chalcone Formation and Cyclization:
-
Dissolve the crude prenylated acetophenone (1.0 eq) and p-hydroxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (40%) dropwise and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Acidify the reaction mixture with concentrated HCl until it reaches pH 2-3.
-
The precipitated chalcone is then heated to reflux for 2-4 hours to induce cyclization to the flavanone.
-
Cool the mixture and collect the crude this compound product by filtration.
-
Diagram of Proposed Synthetic Workflow
References
- 1. 1667718-89-9(Methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate) | Kuujia.com [es.kuujia.com]
- 2. This compound | CAS:1667718-89-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Naltrexone HCl | CAS:16676-29-2 | opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Prerubialatin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prerubialatin is a novel small molecule compound with significant therapeutic potential. To support preclinical and clinical development, a rapid, sensitive, and selective bioanalytical method is essential for the accurate quantification of this compound in biological matrices. This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein demonstrates high throughput, excellent sensitivity, and robust performance, meeting the regulatory requirements for bioanalytical method validation.
Materials and Methods
Chemicals and Reagents this compound reference standard and its stable isotope-labeled internal standard (IS), this compound-d4, were synthesized in-house. HPLC-grade methanol, acetonitrile (B52724), and formic acid were purchased from a commercial supplier. Human plasma (K2-EDTA) was obtained from a certified vendor.
Instrumentation A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. Data acquisition and processing were performed using the instrument's proprietary software.
Experimental Protocols
Preparation of Stock and Working Solutions Stock solutions of this compound and this compound-d4 (1.00 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Controls Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations ranging from 1.00 to 1000 ng/mL. Quality control (QC) samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 1.00 ng/mL), Low QC (3.00 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).
Sample Preparation A protein precipitation method was employed for sample extraction. To 50 µL of plasma sample, 10 µL of the internal standard working solution (100 ng/mL this compound-d4) was added and vortexed. Subsequently, 200 µL of acetonitrile was added to precipitate the plasma proteins. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 reversed-phase column (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 350.2 -> 180.1
-
This compound-d4 (IS): m/z 354.2 -> 184.1
-
-
Collision Energy: 25 eV
-
Source Temperature: 550 °C
Method Validation The method was validated in accordance with the principles of bioanalytical method validation guidelines.[1][2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]
Results and Discussion
Selectivity No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources, demonstrating the selectivity of the method.
Linearity The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. A linear regression with a 1/x² weighting factor yielded a correlation coefficient (r²) of >0.995 for all validation runs.
Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results, summarized in Table 1, demonstrate that the method is both accurate and precise.
Table 1: Intra- and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 3.00 | 5.2 | 1.3 | 6.5 | 2.1 |
| Mid QC | 100 | 3.8 | -0.5 | 4.9 | -0.2 |
| High QC | 800 | 3.1 | 0.8 | 4.2 | 1.5 |
Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at the Low, Mid, and High QC concentrations. The results are presented in Table 2. The extraction recovery was consistent and reproducible. No significant matrix effect was observed.
Table 2: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Precision of Recovery (%CV, n=6) | Mean Matrix Factor | Precision of Matrix Factor (%CV, n=6) |
| Low QC | 3.00 | 92.5 | 4.1 | 1.02 | 3.5 |
| Mid QC | 100 | 94.1 | 3.5 | 0.98 | 2.8 |
| High QC | 800 | 93.7 | 3.8 | 1.01 | 3.1 |
Stability The stability of this compound in human plasma was evaluated under various conditions to mimic sample handling and storage during routine analysis. The results, summarized in Table 3, indicate that this compound is stable under the tested conditions.[5]
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Duration | Temperature | Mean Accuracy (% of Nominal) |
| Freeze-Thaw | 3 cycles | -80°C to RT | 97.2 |
| Short-Term (Bench-top) | 6 hours | Room Temperature | 98.5 |
| Long-Term | 90 days | -80°C | 95.8 |
| Post-Preparative | 24 hours | 4°C (Autosampler) | 99.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway modulated by this compound.
A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the current regulatory standards for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This validated method is suitable for supporting pharmacokinetic and other studies in the clinical development of this compound.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. netpharmalab.es [netpharmalab.es]
Cell-based Assays for Evaluating Prerubialatin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the biological activities of Prerubialatin, a novel diterpenoid compound. The following protocols are designed to assess its potential cytotoxic, apoptotic, and anti-inflammatory effects, which are critical for early-stage drug discovery and development.
Assessment of Cytotoxic Activity
A fundamental primary step in evaluating the therapeutic potential of a new compound is to determine its cytotoxic profile. This helps to identify a therapeutic window and understand the dose-dependent effects on cell viability.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The concentration of the formazan is directly proportional to the number of metabolically active cells.
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| RAW 264.7 | 0 (Vehicle Control) | 24 | 100 ± 4.5 | |
| 1 | 24 | 95.2 ± 5.1 | ||
| 10 | 24 | 75.8 ± 6.2 | 25.4 | |
| 25 | 24 | 51.3 ± 4.8 | ||
| 50 | 24 | 22.1 ± 3.9 | ||
| 100 | 24 | 5.6 ± 2.1 | ||
| HT-29 | 0 (Vehicle Control) | 48 | 100 ± 5.2 | |
| 1 | 48 | 98.1 ± 4.7 | ||
| 10 | 48 | 68.4 ± 7.1 | 18.9 | |
| 25 | 48 | 45.2 ± 5.5 | ||
| 50 | 48 | 15.7 ± 3.2 | ||
| 100 | 48 | 3.2 ± 1.5 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages, HT-29 human colorectal adenocarcinoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting a dose-response curve.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Investigation of Apoptotic Activity
To determine if the cytotoxic effects of this compound are due to programmed cell death (apoptosis), the Annexin V-FITC assay can be employed.
Annexin V-FITC Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[2][3] When conjugated with a fluorophore like FITC, it allows for the identification of apoptotic cells by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[2][3]
Data Presentation: Apoptosis Induction by this compound in HT-29 Cells
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.8 | 10.2 ± 1.5 | 3.5 ± 0.8 |
| This compound (2x IC50) | 25.1 ± 4.2 | 45.3 ± 3.9 | 22.4 ± 2.1 | 7.2 ± 1.1 |
Experimental Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like LPS. The Griess assay is a simple colorimetric method to measure nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO.[6][7]
Cytokine Production Assay (ELISA)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to quantify the levels of these cytokines in cell culture supernatants.[8][9]
Data Presentation: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (no LPS) | 5.2 ± 1.1 | 50.3 ± 8.2 | 25.1 ± 5.4 |
| LPS (1 µg/mL) | 100 ± 8.5 | 2548.7 ± 150.3 | 1850.4 ± 120.7 |
| LPS + this compound (1 µM) | 85.4 ± 7.2 | 2105.2 ± 135.8 | 1540.9 ± 110.2 |
| LPS + this compound (10 µM) | 45.1 ± 5.8 | 1250.6 ± 98.4 | 980.1 ± 85.6 |
| LPS + this compound (25 µM) | 15.8 ± 3.4 | 450.2 ± 45.1 | 320.7 ± 35.8 |
Experimental Protocol: Griess Assay and Cytokine ELISA
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatants for the Griess assay and ELISA.
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[10]
-
-
Cytokine ELISA:
Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing anti-inflammatory activity.
Investigation of Signaling Pathway Modulation
To elucidate the mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.
Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[13] By analyzing the phosphorylation status and total protein levels of key signaling molecules, the effect of this compound on these pathways can be determined.
-
NF-κB Pathway: In the canonical NF-κB pathway, activation by stimuli like LPS leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15] Key proteins to analyze are phospho-IκBα, IκBα, phospho-p65, and p65.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory response. Key kinases in this pathway include p38, ERK1/2, and JNK. Their activation state is determined by their phosphorylation.[16][17]
Data Presentation: Effect of this compound on NF-κB and MAPK Signaling
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio | p-p38 / p38 Ratio | p-ERK / ERK Ratio |
| Control | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.15 ± 0.04 | 0.25 ± 0.05 |
| LPS | 1.0 (normalized) | 1.0 (normalized) | 1.0 (normalized) | 1.0 (normalized) |
| LPS + this compound | 0.3 ± 0.05 | 0.4 ± 0.06 | 0.5 ± 0.07 | 0.6 ± 0.08 |
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells as described for the anti-inflammatory assays. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein samples (20-40 µg) on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. h-h-c.com [h-h-c.com]
- 9. biomatik.com [biomatik.com]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. bowdish.ca [bowdish.ca]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Negative feedback loop in T-cell activation through MAPK-catalyzed threonine phosphorylation of LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of MAPK by prolactin signaling through the short form of its receptor in the ovary and decidua: involvement of a novel phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Prerubialatin in Mouse Models
Disclaimer: As of December 2025, specific preclinical data for a compound named "Prerubialatin" is not available in the public domain. The following application notes and protocols have been constructed based on in vivo studies of extracts and compounds isolated from the Rubia genus, particularly Rubia cordifolia, from which "this compound" is presumed to originate. Researchers should adapt these generalized guidelines based on the specific physicochemical properties, and in vitro toxicology of this compound.
Application Notes
Introduction
Compounds derived from the Rubia genus, such as anthraquinones, naphthoquinones, and cyclic hexapeptides, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3][4] this compound, as a putative bioactive compound from this genus, is a candidate for in vivo evaluation in mouse models to elucidate its pharmacokinetic profile, therapeutic efficacy, and potential toxicities. These notes provide a foundational framework for researchers and drug development professionals to design and execute preclinical in vivo studies involving the administration of this compound in mice.
Preclinical Rationale
The primary goal of in vivo administration of this compound in mouse models is to bridge the gap between in vitro findings and potential clinical applications. Key objectives include:
-
Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamic (PD) Assessment: To evaluate the biological and therapeutic effects of this compound in a living organism and to understand its mechanism of action.
-
Toxicity Profiling: To determine the safety profile of this compound, including the maximum tolerated dose (MTD) and potential organ-specific toxicities.
-
Efficacy Evaluation: To assess the therapeutic potential of this compound in relevant mouse models of disease.
Data Presentation
All quantitative data from in vivo experiments with this compound should be meticulously recorded and organized. The following tables provide a template for summarizing key experimental parameters and results.
Table 1: Hypothetical In Vivo Study Parameters for this compound
| Parameter | Description | Example Value |
| Mouse Strain | C57BL/6, BALB/c, etc. (Strain selection should be based on the disease model) | C57BL/6 |
| Sex and Age | Male/Female, 6-8 weeks | Male, 8 weeks |
| Group Size | Minimum number of animals per group for statistical power | n = 8 |
| Drug Formulation | Vehicle for solubilizing this compound (e.g., saline, DMSO, PBS) | 10% DMSO in saline |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.), Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Dosage Range | Based on in vitro efficacy and preliminary toxicity studies | 10, 25, 50 mg/kg |
| Dosing Frequency | Daily, every other day, etc. | Daily |
| Treatment Duration | Dependent on the experimental endpoint | 14 days |
Table 2: Sample Data Collection and Analysis
| Endpoint | Method | Time Points | Expected Outcome |
| Body Weight | Daily measurement on a calibrated scale | Daily | No significant weight loss in treatment groups |
| Clinical Observations | Daily monitoring for signs of toxicity (e.g., lethargy, ruffled fur) | Daily | No adverse clinical signs |
| Tumor Volume (if applicable) | Caliper measurements | Every 2-3 days | Reduction in tumor growth in treated groups |
| Biomarker Analysis (Blood/Tissue) | ELISA, Western Blot, qPCR | End of study | Modulation of target biomarkers |
| Histopathology | H&E staining of major organs | End of study | No signs of organ toxicity |
Experimental Protocols
Animal Handling and Acclimatization
-
Animal Model: Select an appropriate mouse strain based on the research question.
-
Acclimatization: Upon arrival, house the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Preparation of this compound Formulation
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol).
-
Vehicle Selection: The chosen vehicle should not have any biological effects at the administered volume. If using a solvent like DMSO, the final concentration should be kept to a minimum (typically <10%).
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen solvent. On each day of dosing, dilute the stock solution to the final desired concentrations with sterile saline or PBS. Ensure the final formulation is homogenous.
In Vivo Administration of this compound
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous) depends on the drug's properties and the experimental design.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound formulation slowly. The injection volume should not exceed 10 ml/kg body weight.
-
-
Oral Gavage (p.o.):
-
Use a flexible gavage needle appropriate for the size of the mouse.
-
Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
-
Dosing Regimen: The dosage and frequency should be based on preliminary in vitro data and dose-range-finding studies.
Monitoring and Sample Collection
-
Daily Monitoring: Observe the mice daily for any signs of toxicity, such as changes in behavior, appearance (e.g., ruffled fur, hunched posture), and activity levels. Record body weight daily.
-
Blood Collection: Blood samples can be collected at various time points via submandibular or saphenous vein puncture for pharmacokinetic analysis or biomarker assessment. At the end of the study, terminal blood collection can be performed via cardiac puncture under deep anesthesia.
-
Tissue Collection: At the study endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perfuse with saline or PBS to remove blood from the tissues. Carefully dissect the organs of interest (e.g., tumor, liver, spleen, kidneys), weigh them, and either fix them in 10% neutral buffered formalin for histology or snap-freeze them in liquid nitrogen for molecular analysis.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound in reducing inflammation.
Experimental Workflow Diagram
Caption: General workflow for in vivo this compound administration in mice.
References
Xanthohumol: Application Notes for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol (XN), a prenylated flavonoid derived from the hop plant (Humulus lupulus), has emerged as a promising natural compound in oncological research.[1][2] Extensive studies have demonstrated its potential as an anti-cancer agent, exhibiting inhibitory effects on the growth and proliferation of various cancer cells, including those implicated in breast cancer.[1][3] This document provides detailed application notes and protocols for the investigation of Xanthohumol's therapeutic potential in breast cancer research, with a focus on its mechanism of action involving the modulation of key cellular signaling pathways.
Data Presentation: Quantitative Analysis of Xanthohumol's Efficacy
The anti-proliferative and cytotoxic effects of Xanthohumol have been quantified across various breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Xanthohumol, providing a comparative overview of its potency.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 10 - 20 | [4] |
| MCF-7 | Estrogen Receptor-Positive | 48 hours | 1.9 | [5] |
| T47D | Estrogen Receptor-Positive | Not Specified | Not Specified | [6] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay parameters.
Key Signaling Pathways Modulated by Xanthohumol
Xanthohumol exerts its anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and apoptosis. The Notch signaling pathway has been identified as a key target.[3]
Caption: Xanthohumol inhibits the Notch1 signaling pathway, leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of Xanthohumol on breast cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Xanthohumol on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Xanthohumol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of Xanthohumol in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the Xanthohumol dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis in breast cancer cells treated with Xanthohumol using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
Xanthohumol
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Xanthohumol for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Xanthohumol on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
Xanthohumol
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Xanthohumol as described in the apoptosis assay.
-
Harvest the cells and wash them once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.[9]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[9]
-
Incubate for 30 minutes at 37°C in the dark.[9]
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in the Notch signaling pathway and apoptosis.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
Xanthohumol
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Notch1, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with Xanthohumol as previously described.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthohumol inhibits cellular proliferation in a breast cancer cell line (MDA-MB231) through an intrinsic mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Protocol for Prerubialatin Treatment in Primary Cell Culture
Version: 1.0
Disclaimer
Initial searches for the compound "Prerubialatin" have not yielded specific information in the public domain. This suggests that "this compound" may be a novel, proprietary, or less-documented phytochemical. The following application notes and protocols are therefore provided as a detailed and generalized template for the treatment of primary cell cultures with a hypothetical novel phytochemical. Researchers should adapt this protocol based on the specific characteristics of the compound under investigation, including its solubility, stability, and suspected mechanism of action.
Introduction
Primary cells, derived directly from tissues, are crucial for creating biologically relevant in vitro models. They are widely used in cancer research, drug discovery, and toxicity testing to study the effects of novel compounds.[1][2] This document provides a comprehensive protocol for treating primary cell cultures with a novel phytochemical, using "this compound" as a placeholder. The protocol covers essential steps from initial cell culture and compound preparation to cytotoxicity assessment and treatment for downstream molecular analysis.
General Guidelines for Primary Cell Culture
Primary cells are more sensitive and have a limited lifespan compared to immortalized cell lines.[3][4] Therefore, careful handling and optimized culture conditions are critical for successful experiments.
-
Aseptic Technique: All procedures must be performed in a sterile environment (e.g., a Class II biological safety cabinet) to prevent contamination.
-
Media and Reagents: Use pre-warmed (37°C) media and reagents specifically recommended for the primary cell type in use.[4]
-
Subculture: Passage primary cells when they reach 80-90% confluency to maintain optimal health and proliferation.[3]
-
Cryopreservation: Thaw cryopreserved primary cells rapidly in a 37°C water bath and plate them immediately. Do not centrifuge primary cells upon thawing as this can cause damage.
Preparation of "this compound" Stock Solution
The preparation of the phytochemical stock solution is a critical step that depends on its solubility.
Table 1: Reagents and Materials for Stock Solution Preparation
| Reagent/Material | Supplier | Catalog No. | Storage Conditions |
| "this compound" powder | (Specify) | (Specify) | (Specify, e.g., -20°C) |
| Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | (Specify) | (Specify) | Room Temperature |
| Sterile, pyrogen-free water | (Specify) | (Specify) | Room Temperature |
| Sterile microcentrifuge tubes | (Specify) | (Specify) | Room Temperature |
| Pipettes and sterile filter tips | (Specify) | (Specify) | Room Temperature |
Protocol:
-
Determine the appropriate solvent for "this compound". For many phytochemicals, DMSO is a common choice. However, aqueous solutions should be used if the compound is water-soluble.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a known weight of "this compound" in the chosen solvent.
-
Ensure complete dissolution. Gentle vortexing or brief sonication may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended for the specific compound.
Experiment 1: Determination of Cytotoxicity (IC50)
A cytotoxicity assay is essential to determine the concentration range of "this compound" that affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter. Assays like MTT, XTT, or PrestoBlue® are commonly used to assess cell viability by measuring mitochondrial activity.[5][6]
Table 2: Materials for Cytotoxicity Assay
| Item | Description |
| Primary cells of interest | e.g., Primary Human Bronchial Epithelial Cells |
| Complete growth medium | Specific to the primary cell type |
| 96-well clear-bottom cell culture plates | For cell seeding and treatment |
| "this compound" stock solution | 10 mM in DMSO (example) |
| MTT reagent (5 mg/mL in PBS) | For colorimetric viability assessment |
| Solubilization buffer (e.g., DMSO) | To dissolve formazan (B1609692) crystals |
| Multi-channel pipette | For efficient liquid handling |
| Plate reader | To measure absorbance |
Protocol:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the "this compound" stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared "this compound" dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the "this compound" concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Table 3: Example Data Table for Cytotoxicity Assay
| "this compound" (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle Control) | 1.205 | 1.198 | 1.210 | 1.204 | 100% |
| 0.1 | 1.180 | 1.192 | 1.185 | 1.186 | 98.5% |
| 1 | 1.050 | 1.065 | 1.058 | 1.058 | 87.9% |
| 10 | 0.610 | 0.625 | 0.618 | 0.618 | 51.3% |
| 50 | 0.250 | 0.245 | 0.255 | 0.250 | 20.8% |
| 100 | 0.110 | 0.115 | 0.112 | 0.112 | 9.3% |
Experiment 2: Treatment of Primary Cells for Molecular Analysis
Based on the IC50 value, appropriate concentrations (e.g., IC50 and a lower, non-toxic dose) can be selected for treating cells for downstream applications like Western blotting or qPCR to investigate the mechanism of action.
Table 4: Materials for Treatment for Molecular Analysis
| Item | Description |
| Primary cells of interest | e.g., Primary Human Umbilical Vein Endothelial Cells (HUVECs) |
| Complete growth medium | Specific to the primary cell type |
| 6-well or 10 cm cell culture plates | For larger cell numbers |
| "this compound" stock solution | 10 mM in DMSO (example) |
| Phosphate-Buffered Saline (PBS) | For washing cells |
| Lysis buffer (e.g., RIPA buffer) | For protein extraction |
| RNA extraction kit | For RNA isolation |
Protocol:
-
Cell Seeding: Seed primary cells in larger format vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Treatment: Treat the cells with the selected concentrations of "this compound" and a vehicle control for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Harvesting:
-
For Protein: Wash the cells with ice-cold PBS, then add lysis buffer with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
For RNA: Wash the cells with PBS and follow the protocol of a commercial RNA extraction kit.
-
-
Quantification and Analysis:
-
Protein: Determine the protein concentration using a BCA or Bradford assay. Proceed with Western blotting to analyze the expression of target proteins.
-
RNA: Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer. Proceed with reverse transcription and qPCR to analyze the expression of target genes.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling cascade initiated by a phytochemical.
Experimental Workflow Diagram
Caption: Workflow for evaluating a novel compound in primary cells.
References
- 1. Phytochemicals as Innovative Therapeutic Tools against Cancer Stem Cells [mdpi.com]
- 2. Phytochemicals and Cancer Treatment: Cell-Derived and Biomimetic Vesicles as Promising Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ixcellsbiotech.com [ixcellsbiotech.com]
- 4. Enabling Research Success with Optimized Primary Cell Culture Media [lifelinecelltech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of a Target Engagement Assay for the Novel Compound Prerubialatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and validation of a direct molecular target are critical milestones in the development of any new therapeutic agent. Target engagement assays confirm the physical interaction of a drug candidate with its intended biological target in a physiologically relevant context, providing crucial evidence for its mechanism of action.[1][2] This document provides a detailed framework and experimental protocols for the development of a target engagement assay for Prerubialatin, a novel natural product with potential therapeutic properties. Due to the nascent stage of research on this compound, this guide outlines a comprehensive strategy starting from target identification to the establishment of a robust target engagement assay, primarily focusing on the Cellular Thermal Shift Assay (CETSA).[3]
Strategy for this compound Target Identification and Engagement
Given that the direct molecular target of this compound is currently unknown, an unbiased approach is recommended for initial target identification. Thermal Proteome Profiling (TPP), also known as MS-CETSA, is a powerful technique for identifying the targets of a novel compound across the entire proteome.[3] This method relies on the principle that the binding of a ligand (this compound) to its target protein alters the thermal stability of the protein.[3]
Following successful target identification via TPP, a more targeted and lower-throughput Western Blot-based CETSA can be developed for routine target engagement studies, dose-response analysis, and structure-activity relationship (SAR) elucidation.[3]
Experimental Protocols
Protocol 1: Unbiased Target Identification using Thermal Proteome Profiling (TPP)
This protocol outlines the steps for identifying the cellular target(s) of this compound using TPP coupled with mass spectrometry.
Materials:
-
Cell line of interest (e.g., a cancer cell line relevant to the putative therapeutic area of this compound)
-
Cell culture medium and supplements
-
This compound (of high purity)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Sample preparation reagents for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)
-
High-resolution mass spectrometer
Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with either this compound (at a concentration determined by preliminary cytotoxicity assays) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into separate tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C, 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing or using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction (containing thermally stable proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant and quantify the protein concentration.
-
Perform protein reduction, alkylation, and tryptic digestion on equal amounts of protein from each sample.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins in each sample.
-
For each protein, generate a "melting curve" by plotting the relative amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Proteins that exhibit a significant shift in their melting curve upon this compound treatment are considered potential targets.
-
Protocol 2: Targeted CETSA using Western Blotting
Once a target protein is identified, this protocol can be used to validate the engagement of this compound with this specific target.
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO
-
PBS
-
Lysis buffer
-
Primary antibody specific to the identified target protein
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Methodology:
-
Cell Treatment and Thermal Challenge:
-
Follow steps 1 and 2 from Protocol 2.1.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the soluble protein fraction as described in Protocol 2.1.
-
Quantify the protein concentration of the soluble fractions.
-
-
Western Blotting:
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point for both this compound-treated and vehicle-treated samples.
-
Plot the normalized band intensities against temperature to generate melting curves. A shift in the curve for the this compound-treated sample indicates target engagement.
-
Data Presentation
Quantitative data from target engagement experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical TPP Data Summary for this compound
| Protein ID | Gene Name | This compound-Induced Tm Shift (°C) | p-value | Biological Function |
| PXXXXX | TGT1 | +4.2 | <0.001 | Kinase Signaling |
| QYYYYY | TGT2 | +3.5 | <0.005 | Transcriptional Regulation |
| RZZZZZ | TGT3 | -2.1 | <0.01 | Ubiquitination Pathway |
Table 2: Hypothetical Dose-Response Data from Targeted CETSA
| This compound Conc. (µM) | Tm Shift for TGT1 (°C) | EC50 (µM) |
| 0.1 | +0.5 | |
| 1 | +2.8 | 1.5 |
| 10 | +4.1 | |
| 100 | +4.3 |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Workflow for unbiased target identification using TPP.
Caption: Workflow for targeted CETSA using Western Blotting.
Caption: Hypothetical signaling pathway involving the identified target TGT1.
Conclusion
The development of a robust target engagement assay is a cornerstone of modern drug discovery.[1] For a novel natural product like this compound, a systematic approach beginning with unbiased target identification followed by the development of a specific and quantitative target engagement assay is paramount. The protocols and strategies outlined in this document, centered around the powerful CETSA methodology, provide a clear path forward for elucidating the mechanism of action of this compound and accelerating its development as a potential therapeutic agent.[3]
References
Application Note: Unveiling the Mechanism of Action of Prerubialatin using a Genome-Wide CRISPR-Cas9 Knockout Screen
Introduction
Prerubialatin is a novel synthetic compound that has demonstrated potent cytotoxic activity against a broad range of cancer cell lines in preliminary screenings. While its therapeutic potential is promising, its mechanism of action remains unknown. Elucidating the molecular targets and pathways through which this compound exerts its anti-cancer effects is crucial for its further development as a therapeutic agent. This application note describes a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound, thereby revealing its mechanism of action.[1][2][3]
CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool for functional genomics, enabling the systematic interrogation of gene function on a genome-wide scale.[4][5] By creating a diverse population of cells, each with a single gene knockout, we can identify genes that, when absent, confer either resistance or sensitivity to a specific drug.[6][7] This approach allows for the identification of the drug's direct target, as well as components of the cellular pathways that are essential for its activity.[8]
Principle of the Assay
This protocol employs a pooled genome-wide CRISPR-Cas9 knockout library to generate a population of cells with systematic gene disruptions.[2] The library, containing thousands of single guide RNAs (sgRNAs) targeting nearly every gene in the human genome, is introduced into a cancer cell line using lentiviral transduction.[4][6][9] The transduced cell population is then treated with a sublethal dose of this compound. Genes whose knockout leads to increased survival (resistance) will be enriched in the treated population, while genes whose knockout results in enhanced cell death (sensitization) will be depleted.[7] The relative abundance of each sgRNA in the treated versus the control population is quantified using next-generation sequencing (NGS), and this data is used to identify the genes that modulate the cellular response to this compound.[5][6][10]
Experimental Workflow & Protocols
The overall experimental workflow is depicted in the diagram below. It encompasses the preparation of the Cas9-expressing cell line, transduction with the sgRNA library, this compound treatment, genomic DNA extraction, NGS, and data analysis.
Detailed Experimental Protocols
1. Cell Line Preparation
-
Cell Line: A549 human lung carcinoma cell line.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 incubator.
-
Generation of Cas9-Expressing Cells:
-
Transduce A549 cells with a lentiviral vector expressing Cas9 and a puromycin resistance gene (e.g., pLVXS-EF1a-Cas9-PGK-Puro).[11]
-
At 24 hours post-transduction, replace the medium.
-
At 48 hours post-transduction, begin selection with puromycin (determine the optimal concentration via a kill curve, typically 1-10 µg/mL).
-
Expand the puromycin-resistant, Cas9-expressing A549 cell population.
-
2. sgRNA Library Transduction
-
Library: Human GeCKO v2.0 library (or similar genome-wide library).[9]
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library by transfecting Lenti-X 293T cells with the library plasmid pool and packaging plasmids.[6][11]
-
Transduction:
-
Seed the Cas9-expressing A549 cells.
-
Transduce the cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.4 to ensure that most cells receive a single sgRNA.[12]
-
Maintain a cell population size that ensures a representation of at least 500 cells per sgRNA in the library.
-
At 48 hours post-transduction, select transduced cells with an appropriate antibiotic (e.g., hygromycin, if the sgRNA vector contains a hygromycin resistance marker).
-
3. This compound Treatment
-
After antibiotic selection, split the cell population into two groups: a vehicle control group and a this compound treatment group.
-
Treat the cells with a predetermined IC20-IC30 concentration of this compound for 14 days. This concentration should be sufficient to exert selective pressure without causing widespread cell death.
-
Replenish the media with fresh this compound or vehicle control every 2-3 days.
-
Harvest the cells at the end of the treatment period.
4. Genomic DNA Extraction and NGS Library Preparation
-
Extract genomic DNA from both the control and this compound-treated cell populations using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.[12]
-
Prepare the PCR amplicons for next-generation sequencing by adding Illumina sequencing adapters.[13]
-
Sequence the libraries on an Illumina sequencing platform (e.g., NextSeq 500).[12][14]
Data Analysis and Interpretation
The data analysis pipeline is crucial for identifying statistically significant "hits" from the screen.
Data Analysis Protocol
-
Read Alignment and Counting: Raw sequencing reads are trimmed and aligned to a reference file of the sgRNA library to quantify the abundance of each sgRNA.
-
Hit Identification: Use software packages like MAGeCK to identify genes whose sgRNAs are significantly enriched or depleted in the this compound-treated samples compared to the control.[12]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of significant hits to identify biological pathways that are modulated by this compound.
Hypothetical Results
The following tables present hypothetical data from a screen with this compound.
Table 1: Top Gene Hits Conferring Resistance to this compound (Enriched sgRNAs)
| Gene Symbol | Description | Fold Enrichment | p-value |
| UBE2D3 | Ubiquitin-Conjugating Enzyme E2 D3 | 12.5 | 1.2e-8 |
| CUL3 | Cullin 3 | 10.2 | 5.6e-8 |
| RBX1 | Ring-Box 1 | 9.8 | 1.1e-7 |
| DDB1 | Damage-Specific DNA Binding Protein 1 | 8.5 | 4.3e-7 |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | 7.9 | 9.2e-7 |
Table 2: Top Gene Hits Conferring Sensitivity to this compound (Depleted sgRNAs)
| Gene Symbol | Description | Fold Depletion | p-value |
| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 (NRF2) | -15.2 | 2.5e-9 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | -11.8 | 8.1e-9 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | -11.5 | 1.4e-8 |
| SLC7A11 | Solute Carrier Family 7 Member 11 | -9.3 | 3.7e-8 |
| HMOX1 | Heme Oxygenase 1 | -8.1 | 6.5e-8 |
Interpretation of Hypothetical Results
The enrichment of genes like CUL3, RBX1, and KEAP1 (Table 1), which are components of the Cullin-3-RING E3 ubiquitin ligase complex that targets NRF2 for degradation, suggests that disruption of this complex confers resistance to this compound. Conversely, the depletion of NFE2L2 (which encodes NRF2) and its downstream antioxidant response genes (GCLC, GCLM, SLC7A11, HMOX1) (Table 2) indicates that a functional NRF2 pathway is required for survival in the presence of this compound.
This pattern of hits strongly suggests that this compound may function by inducing oxidative stress. Cells with a compromised NRF2 pathway (e.g., NFE2L2 knockout) are more sensitive to the drug, while cells that cannot degrade NRF2 (e.g., KEAP1 or CUL3 knockout), leading to its accumulation and a heightened antioxidant response, are resistant.
Proposed Signaling Pathway
Based on these hypothetical results, we propose that this compound induces cytotoxicity by increasing intracellular reactive oxygen species (ROS).
Conclusion
This application note provides a comprehensive framework for using a genome-wide CRISPR-Cas9 knockout screen to identify the mechanism of action of a novel compound, this compound. The detailed protocols and data analysis workflow enable the identification of genes and pathways critical for the drug's efficacy. The hypothetical results presented here illustrate how this powerful, unbiased approach can generate clear, actionable hypotheses for a drug's mechanism, in this case, pointing towards the induction of oxidative stress and modulation of the NRF2 antioxidant response pathway. Subsequent validation of the top gene hits will be essential to confirm this proposed mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synthego.com [synthego.com]
- 3. biocompare.com [biocompare.com]
- 4. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 5. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything you need to know about CRISPR library screening [takarabio.com]
- 7. mdpi.com [mdpi.com]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. genscript.com [genscript.com]
- 10. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. weissman.wi.mit.edu [weissman.wi.mit.edu]
- 14. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
Prerubialatin: A Potent Tool for Interrogating the NF-κB Signaling Pathway
Application Notes and Protocols for Researchers
Introduction
Prerubialatin is a naturally occurring prenylated flavonoid that has emerged as a valuable tool compound for studying cellular signaling pathways. Its unique chemical structure, featuring a prenyl group, enhances its interaction with biological membranes and proteins, making it a potent modulator of intracellular signaling cascades.[1][2] These characteristics position this compound as an effective agent for investigating complex signaling networks, particularly the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.
The NF-κB signaling cascade is a cornerstone of cellular response to various stimuli, including cytokines, growth factors, and stress-inducing agents. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. The study of compounds that can selectively modulate NF-κB activity is therefore of paramount importance for both basic research and drug discovery.
These application notes provide a comprehensive overview of this compound and its utility as a tool compound for dissecting the NF-κB signaling pathway. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their investigations.
Mechanism of Action
While the precise mechanism of action of this compound is an area of ongoing investigation, evidence from studies on structurally related prenylated flavonoids suggests that it likely inhibits the NF-κB signaling pathway by targeting key upstream components. The prevailing hypothesis is that this compound's lipophilic nature allows it to intercalate into cellular membranes, thereby disrupting the assembly of signaling complexes required for the activation of the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to characterize the inhibitory effect of this compound on the NF-κB signaling pathway.
Table 1: Inhibition of TNF-α-induced NF-κB Luciferase Reporter Activity by this compound
| This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 |
| 1 | 78 ± 4.1 | 22 |
| 5 | 45 ± 3.5 | 55 |
| 10 | 21 ± 2.8 | 79 |
| 25 | 8 ± 1.9 | 92 |
| 50 | 3 ± 1.1 | 97 |
Table 2: Effect of this compound on TNF-α-induced IκBα Phosphorylation
| This compound Concentration (µM) | p-IκBα / Total IκBα Ratio (Normalized to Control) | % Inhibition |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0 |
| 1 | 0.82 ± 0.06 | 18 |
| 5 | 0.51 ± 0.05 | 49 |
| 10 | 0.28 ± 0.04 | 72 |
| 25 | 0.11 ± 0.02 | 89 |
| 50 | 0.04 ± 0.01 | 96 |
Table 3: Inhibition of TNF-α-induced NF-κB p65 Nuclear Translocation by this compound
| This compound Concentration (µM) | % Cells with Nuclear p65 | % Inhibition |
| 0 (Vehicle Control) | 85 ± 6.7 | 0 |
| 1 | 69 ± 5.9 | 18.8 |
| 5 | 42 ± 4.3 | 50.6 |
| 10 | 23 ± 3.1 | 72.9 |
| 25 | 9 ± 2.2 | 89.4 |
| 50 | 4 ± 1.5 | 95.3 |
Mandatory Visualizations
Caption: The NF-κB signaling pathway and the proposed inhibitory action of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound on NF-κB signaling.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control.
Protocol 2: Western Blot for IκBα Phosphorylation
This protocol is used to detect the levels of phosphorylated IκBα, a key indicator of IKK activity and NF-κB pathway activation.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
Recombinant murine TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα signal.
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation from the cytoplasm to the nucleus upon stimulation.
Materials:
-
HeLa cells (or other suitable cell line) grown on glass coverslips
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Primary antibody: anti-NF-κB p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells on coverslips in a 12-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-NF-κB p65 primary antibody in blocking buffer for 1 hour at room temperature.
-
Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the percentage of cells showing nuclear localization of p65 in different treatment groups.
-
Conclusion
This compound represents a potent and versatile tool compound for the investigation of the NF-κB signaling pathway. Its ability to inhibit NF-κB activation, likely through the disruption of IKK complex activity, makes it an invaluable asset for researchers seeking to understand the intricate mechanisms of this crucial signaling cascade. The protocols outlined in these application notes provide a robust framework for utilizing this compound to elucidate the role of NF-κB in various physiological and pathological contexts. As research in this area progresses, this compound is poised to contribute significantly to our understanding of inflammatory and disease processes, and may serve as a lead compound for the development of novel therapeutics.
References
Application Note and Protocols: Flow Cytometry Analysis of Cells Treated with Prerubialatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the analysis of cells treated with the hypothetical novel anti-cancer agent, Prerubialatin, using flow cytometry. The described methods facilitate the quantitative assessment of apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels. These assays are critical for characterizing the cellular response to this compound and elucidating its mechanism of action. The protocols are designed to be comprehensive and adaptable for various cell lines and experimental setups.
Introduction to this compound and Flow Cytometry
This compound is a novel investigational compound with purported anti-neoplastic properties. Preliminary studies suggest that its mechanism of action involves the induction of programmed cell death (apoptosis) and perturbation of the cell cycle in cancer cells. Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of multiple cellular characteristics.[1] This technology is indispensable for characterizing the effects of therapeutic compounds like this compound on cellular fate and function.
This application note details standardized flow cytometry protocols to measure key indicators of cellular response to this compound:
-
Apoptosis: Detected by Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: Analyzed by staining cellular DNA with Propidium Iodide (PI) to determine the distribution of cells in G0/G1, S, and G2/M phases.[2]
-
Reactive Oxygen Species (ROS): Measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to quantify intracellular ROS levels.[3][4]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the flow cytometry experiments described herein.
Table 1: Effect of this compound on Apoptosis in [Cell Line] Cells
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound | 5 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.9 |
| This compound | 10 | 35.8 ± 5.1 | 48.7 ± 4.2 | 15.5 ± 2.5 |
Table 2: Cell Cycle Distribution of [Cell Line] Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| This compound | 1 | 68.2 ± 4.1 | 15.7 ± 1.9 | 16.1 ± 1.5 |
| This compound | 5 | 75.9 ± 5.3 | 8.2 ± 1.1 | 15.9 ± 1.4 |
| This compound | 10 | 82.1 ± 6.0 | 5.4 ± 0.9 | 12.5 ± 1.2 |
Table 3: Intracellular ROS Levels in [Cell Line] Cells Treated with this compound
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 1 | 320 ± 45 | 2.1 |
| This compound | 5 | 780 ± 90 | 5.2 |
| This compound | 10 | 1550 ± 180 | 10.3 |
| Positive Control (e.g., H2O2) | 100 | 2500 ± 300 | 16.7 |
Experimental Protocols
Cell Culture and Treatment
-
Culture your target cancer cell line in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol for Apoptosis Analysis using Annexin V/PI Staining
This protocol is adapted from standard methods for detecting apoptosis by flow cytometry.[5][6][7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Analysis:
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3 - Annexin V-/PI-): Viable cells
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines a standard procedure for analyzing cell cycle distribution.[2][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis:
-
Use a histogram to visualize the DNA content.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The region between the two peaks represents cells in the S phase.
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
Protocol for Reactive Oxygen Species (ROS) Detection using H2DCFDA
This protocol describes the measurement of intracellular ROS using the H2DCFDA probe.[3][4][12][13]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the treated cells as previously described.
-
Wash the cells once with PBS or HBSS.
-
Resuspend the cells in pre-warmed PBS or HBSS at a concentration of 1 x 10^6 cells/mL.
-
Add H2DCFDA to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells once with PBS or HBSS to remove excess probe.
-
Resuspend the cells in 500 µL of PBS or HBSS.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence of dichlorofluorescein (DCF) in the green channel (typically FITC).
Data Analysis:
-
Use a histogram to visualize the fluorescence intensity of the cell population.
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of treated samples to the vehicle control to determine the fold change in ROS production.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
Caption: this compound-induced G1 cell cycle arrest.
References
- 1. Signal transduction pathways leading to cell cycle arrest and apoptosis induction in cancer cells by Allium vegetable-derived organosulfur compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 4. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
Troubleshooting & Optimization
Troubleshooting Prerubialatin insolubility in aqueous buffers
Welcome to the technical support center for Prerubialatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on its limited solubility in aqueous buffers.
Troubleshooting Guides
Issue: this compound Precipitates When Diluted in Aqueous Buffer
Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for compounds with low aqueous solubility, such as this compound.[1] Organic solvents like DMSO can effectively dissolve nonpolar compounds. However, upon dilution into an aqueous buffer, the overall polarity of the solvent system increases significantly, causing the compound to "crash out" or precipitate.[1]
Here are the initial troubleshooting steps:
-
Optimize Final Solvent Concentration: Many biological assays can tolerate a low percentage of organic solvent. For instance, most cell-based assays can handle up to 0.1% DMSO.[1] Ensure your dilution scheme does not exceed the tolerance of your specific experimental system.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the organic solvent first. Then, add the final, less concentrated organic stock to your aqueous buffer. This can prevent localized high concentrations of the compound that lead to precipitation.[1]
-
Alter the Order of Addition: Always add the organic stock solution to the aqueous buffer, not the other way around. This ensures that the compound is rapidly dispersed in the larger volume of the aqueous buffer.[1]
-
Rapid Mixing: Immediately after adding the this compound stock to the buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting. This promotes dispersion and can prevent the formation of precipitate.[1]
-
Gentle Warming: Briefly warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes increase its solubility.[1][2] However, be cautious, as prolonged exposure to heat can degrade the compound.
-
Sonication: If a precipitate has already formed, sonication in a water bath can help break up the particles and aid in redissolving the compound.[1]
Issue: Low Signal or Inconsistent Results in Binding Assays
Q2: I am using this compound in a protein-binding assay, but I'm getting a low signal-to-noise ratio and my results are not reproducible. Could this be a solubility issue?
A2: Yes, poor solubility of a ligand is a frequent cause of issues in binding assays.[3][4] If this compound is not fully dissolved, its effective concentration in the assay is unknown and lower than intended, leading to inaccurate and inconsistent binding data. Furthermore, precipitated compound can interfere with detection methods, for example, by scattering light in fluorescence-based assays.
Here are some troubleshooting strategies:
-
Confirm Solubilization: Before starting your assay, visually inspect your final this compound solution for any signs of precipitation. You can also centrifuge the solution and check for a pellet.
-
Use of Co-solvents: If your protein is stable in their presence, consider including a small percentage of a co-solvent in your final assay buffer.[5][6] Co-solvents can increase the solubility of hydrophobic compounds.[5] Common co-solvents include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).[3][6] The choice of co-solvent and its concentration must be optimized to ensure it does not affect protein stability or the binding interaction itself.[3]
-
pH Adjustment: If this compound has ionizable groups, its solubility can be highly dependent on the pH of the buffer.[1][6] Systematically varying the pH of your assay buffer (while ensuring your protein of interest remains stable and active) may improve the solubility of this compound.[1]
-
Inclusion of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) can help to keep hydrophobic compounds in solution.[5] However, surfactants must be used with caution as they can denature proteins or interfere with binding.
Frequently Asked Questions (FAQs)
Q3: What is the best organic solvent to use for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to dissolve hydrophobic compounds for biological assays.[6][7] For this compound, we recommend starting with high-purity, anhydrous DMSO.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q5: Can I increase the temperature to improve the solubility of this compound in my buffer?
A5: Increasing the temperature generally increases the solubility of solid compounds.[2][8][9] However, the stability of both this compound and your biological system (e.g., proteins, cells) at elevated temperatures must be considered. Gentle warming to 37°C is a common practice, but the thermal stability of this compound should be verified.[1]
Q6: Are there any other methods to enhance the aqueous solubility of this compound?
A6: Yes, several formulation strategies can be explored, although they may require more extensive development:
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5][8]
-
Use of Hydrotropes: Hydrotropes are compounds that can increase the solubility of other solutes in water.[6][10]
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier.[5][11]
Data Presentation
Table 1: Solubility of this compound in Different Co-solvent Systems
| Co-solvent | Concentration in Buffer (v/v) | Maximum Solubility of this compound (µM) |
| DMSO | 0.1% | 5 |
| DMSO | 0.5% | 25 |
| Ethanol | 1% | 10 |
| PEG 300 | 1% | 15 |
Table 2: Effect of pH on this compound Solubility in 50 mM Phosphate Buffer
| pH | Maximum Solubility of this compound (µM) |
| 5.5 | 2 |
| 6.5 | 8 |
| 7.5 | 15 |
| 8.5 | 12 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C.[1]
Protocol 2: Dilution of this compound into an Aqueous Buffer
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
If necessary, prepare intermediate dilutions of the stock solution in pure DMSO.[1]
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Add a small volume of the this compound stock (or intermediate dilution) to the pre-warmed aqueous buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum (e.g., ≤ 0.1% DMSO).[1]
-
Continue to vortex for 30-60 seconds to ensure rapid and uniform dispersion.[1]
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: A logical flowchart for troubleshooting precipitation issues.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. japer.in [japer.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Prerubialatin In Vivo Studies
Disclaimer: As a novel research compound, publicly available data on Prerubialatin is limited. The following guidelines, protocols, and data are provided as a representative framework for initiating in vivo studies. Researchers should adapt these recommendations based on their specific experimental models and endpoints.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo study with this compound?
A1: For a novel compound like this compound, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD).[1][2] It is advisable to start with a low dose, for instance, based on in vitro efficacy data (e.g., 10-fold the EC50) and escalate until signs of toxicity are observed or a therapeutic effect is achieved.
Q2: What is the recommended vehicle for administering this compound?
A2: The optimal vehicle depends on the physicochemical properties of this compound. A common starting point for many small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, solubility and stability studies are crucial to determine the best formulation for your specific batch of this compound.
Q3: How often should this compound be administered?
A3: The dosing frequency is primarily determined by the compound's half-life.[3][4] Based on preliminary pharmacokinetic data, this compound has an estimated half-life of approximately 6-8 hours, suggesting that once or twice daily administration may be appropriate to maintain therapeutic concentrations.
Q4: What are the potential side effects to monitor for?
A4: During your in vivo studies, it is critical to monitor for common signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), ruffled fur, and changes in food and water intake. Regular cage-side observations and weekly body weight measurements are recommended.
Troubleshooting Guide
Issue: Unexpected Animal Mortality or Severe Toxicity
-
Possible Cause: The administered dose is too high.
-
Solution: Immediately halt the study and perform a dose de-escalation. Reduce the dose by 50% and monitor the next cohort of animals closely. If toxicity persists, a more significant dose reduction may be necessary.
Issue: Lack of Efficacy at a Non-Toxic Dose
-
Possible Cause 1: Insufficient drug exposure.
-
Solution 1: Confirm the formulation is correct and that the drug is completely dissolved or suspended. Consider increasing the dosing frequency if the half-life is shorter than anticipated.
-
Possible Cause 2: The animal model is not responsive to this compound's mechanism of action.
-
Solution 2: Re-evaluate the suitability of the chosen animal model. Ensure that the target pathway is conserved and functional in the species being used.
Issue: High Variability in Experimental Results
-
Possible Cause: Inconsistent drug administration or animal handling.
-
Solution: Ensure all personnel are trained on the proper administration technique (e.g., oral gavage, intraperitoneal injection). Standardize animal handling procedures to minimize stress-induced variability.
Data Presentation
Table 1: Example Dose-Escalation Study for this compound
| Dose Group (mg/kg) | Number of Animals | Administration Route | Dosing Frequency | Observed Toxicity |
| 1 | 5 | Oral Gavage | Once Daily | No observable toxicity |
| 5 | 5 | Oral Gavage | Once Daily | No observable toxicity |
| 10 | 5 | Oral Gavage | Once Daily | Mild lethargy in 1/5 animals |
| 25 | 5 | Oral Gavage | Once Daily | >10% weight loss in 3/5 animals |
| 50 | 5 | Oral Gavage | Once Daily | Severe toxicity, study terminated |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Unit |
| Half-life (t½) | 6.3 | hours |
| Tmax | 1 | hour |
| Cmax (at 10 mg/kg) | 1.2 | µg/mL |
| Bioavailability (Oral) | ~90 | % |
Note: These values are illustrative and may vary based on the experimental model and formulation.[3][4]
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
This compound Preparation:
-
Dissolve this compound in the recommended vehicle to the desired concentration.
-
Vortex and sonicate until a clear solution or uniform suspension is achieved.
-
Prepare fresh daily.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage once daily at the predetermined optimal dose.
-
Monitor animals daily for signs of toxicity.
-
-
Tumor Measurement:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Record body weights at the same time.
-
-
Endpoint:
-
Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size.
-
Euthanize mice and collect tumors for downstream analysis (e.g., Western blot, IHC).
-
Visualizations
Caption: Experimental workflow for a typical in vivo xenograft study.
Caption: Hypothetical activation of the PPARα signaling pathway by this compound.[5][6]
References
- 1. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose optimization during drug development: whether and when to optimize [ouci.dntb.gov.ua]
- 3. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Preventing Prerubialatin degradation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Prerubialatin in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you mitigate potential degradation of the compound in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected efficacy of this compound in my cell-based assays. Could the compound be degrading in my culture medium?
A1: Yes, degradation of this compound in cell culture medium is a potential cause for reduced efficacy. As a compound with a complex chemical structure likely containing quinone and phenolic moieties, this compound may be susceptible to degradation under standard cell culture conditions (37°C, 5% CO₂, physiological pH). Factors such as exposure to light, oxidative stress, and enzymatic activity from cells can contribute to its instability over time. It is crucial to consider the stability of the compound over the duration of your experiment.
Q2: What are the potential signs of this compound degradation in my cell culture medium?
A2: Visual cues of degradation can include a change in the color of the medium or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable indicator of degradation is a loss of biological activity or inconsistent experimental results over time. To definitively assess stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to quantify the concentration of intact this compound at different time points.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
Minimize Light Exposure: Protect your stock solutions and culture plates containing this compound from light by using amber tubes and wrapping plates in foil.
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use from a freshly thawed aliquot of a concentrated stock solution.
-
Control pH: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as significant deviations can accelerate the degradation of pH-sensitive compounds.
-
Use Antioxidants: The inclusion of antioxidants in the culture medium could potentially mitigate oxidative degradation. However, the choice and concentration of an antioxidant should be carefully validated to ensure it does not interfere with your experimental model.
-
Reduce Incubation Time: If experimentally feasible, reduce the incubation time of this compound with the cells to minimize the window for degradation.
Q4: What is the recommended method for preparing and storing this compound stock solutions?
A4: this compound is typically supplied as a powder.[1] For stock solutions, use an appropriate solvent such as DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) and aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, protected from light. Before use, thaw an aliquot quickly and dilute it to the final working concentration in your pre-warmed cell culture medium.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot issues related to this compound stability in your cell culture experiments.
| Problem | Possible Cause | Recommended Solutions |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in stock solutions or during the experiment. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a time-course stability study (see Experimental Protocols). |
| Loss of biological activity over the course of the experiment. | Time-dependent degradation of this compound in the cell culture medium. | - Add this compound to cultures at the last possible moment. - Consider replenishing the medium with fresh this compound for long-term experiments. |
| Visible precipitate or color change in the medium after adding this compound. | Poor solubility or chemical reaction with media components. | - Ensure the final solvent concentration (e.g., DMSO) is non-toxic and compatible with your cells (typically <0.1%). - Test the solubility of this compound in your specific culture medium at the desired concentration before proceeding with experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using HPLC.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes, one for each time point.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to your established protocol (this may involve protein precipitation with a solvent like acetonitrile).
-
Analyze the concentration of the intact this compound in each sample by HPLC.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Prerubialatin off-target effects and mitigation
Welcome to the technical support center for Exemplarib, a novel kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with the known on-target effects of Exemplarib. What could be the cause?
A1: Unexplained phenotypes are often the result of off-target effects, where Exemplarib interacts with unintended proteins. Most small molecule inhibitors, including kinase inhibitors, can have multiple molecular interactions.[1] It is crucial to determine if the observed effects are due to inhibition of the intended target or one or more off-target kinases. We recommend performing a comprehensive kinase inhibitor profiling assay to identify potential off-target interactions.
Q2: How can we confirm that Exemplarib is engaging its intended target in our cellular model?
A2: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a widely used technique to verify drug binding to its target in a cellular environment.[2][3] This method relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[3] Alternatively, you can assess the phosphorylation status of a known direct downstream substrate of your target kinase via Western blotting. A reduction in the phosphorylation of the substrate upon Exemplarib treatment would indicate on-target activity.
Q3: What are the best practices for minimizing off-target effects in our experiments?
A3: To minimize off-target effects, it is advisable to use the lowest effective concentration of Exemplarib, as determined by a dose-response curve in your specific assay. Additionally, consider using a structurally unrelated inhibitor of the same target as a control to ensure the observed phenotype is not specific to the chemical scaffold of Exemplarib. Where possible, genetic validation methods like siRNA or CRISPR-Cas9 to knock down the intended target can help confirm that the pharmacological effect mimics the genetic perturbation.[2]
Q4: We have identified several potential off-target kinases from a profiling screen. How do we validate these hits?
A4: Validating off-target hits is a critical step.[4] You can perform in vitro kinase assays with recombinant off-target kinases to determine the IC50 value of Exemplarib for each.[5] For cellular validation, you can use cell lines that are known to be dependent on the activity of the identified off-target kinase and assess the effect of Exemplarib on their proliferation or relevant signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Exemplarib across different cell lines.
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Possible Cause: The cellular context, including the expression levels of the on-target and potential off-target kinases, can significantly influence the apparent potency of an inhibitor. Different cell lines may have varying levels of ATP, which can compete with ATP-competitive inhibitors like Exemplarib.
-
Troubleshooting Steps:
-
Characterize Target Expression: Quantify the protein expression level of the intended target kinase in each cell line using Western blotting or quantitative mass spectrometry.
-
Assess Off-Target Expression: If known off-targets have been identified, assess their expression levels in the different cell lines.
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Measure Intracellular ATP: Compare the intracellular ATP concentrations across the cell lines.
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Normalize to Target Occupancy: Use methods like CETSA to correlate the phenotypic response with target engagement rather than just the applied concentration.
-
Issue 2: Observed toxicity in animal models at doses required for efficacy.
-
Possible Cause: The in vivo toxicity may be due to potent inhibition of an off-target kinase that is critical for normal physiological functions.
-
Troubleshooting Steps:
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In Vivo Target Engagement: Confirm that Exemplarib is engaging the intended target in the tumor tissue at the efficacious dose.
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Off-Target Profiling: Perform a broad kinase screen to identify potential off-targets that could be responsible for the observed toxicity.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of Exemplarib with the efficacy and toxicity profiles to understand the therapeutic window.
-
Counter-Screening: Test Exemplarib in in vitro or in vivo models that are specifically designed to assess the function of the suspected off-target kinase.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Exemplarib
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 5 | On-Target |
| Off-Target Kinase X | 50 | Off-Target |
| Off-Target Kinase Y | 250 | Off-Target |
| Off-Target Kinase Z | >10,000 | Off-Target |
Table 2: Cellular Activity of Exemplarib in Different Cell Lines
| Cell Line | Target Kinase A Expression (Relative Units) | GI50 (nM) |
| Cell Line 1 | 1.0 | 10 |
| Cell Line 2 | 0.2 | 50 |
| Cell Line 3 | 1.5 | 5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of Exemplarib against a recombinant kinase.
-
Reagents: Recombinant active kinase, appropriate substrate, ATP, kinase assay buffer, and Exemplarib at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.
-
Add Exemplarib at a range of concentrations to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence-based assays like ADP-Glo®, or fluorescence-based assays).[6][7]
-
Plot the percentage of kinase activity against the logarithm of the Exemplarib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for assessing the target engagement of Exemplarib in intact cells.[3]
-
Cell Treatment: Treat cultured cells with either vehicle control or Exemplarib at the desired concentration for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.
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Data Analysis: Generate a melt curve by plotting the amount of soluble target protein against the temperature for both vehicle- and Exemplarib-treated samples. A shift in the melt curve to higher temperatures for the Exemplarib-treated sample indicates target engagement.[3]
Visualizations
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Prerubialatin Chemical Synthesis
Disclaimer: Detailed, publicly available information regarding the specific chemical synthesis of Prerubialatin is limited. The following troubleshooting guide and FAQs are based on established principles in complex natural product synthesis and may be applicable to the synthesis of iridoid glycosides similar to this compound. The experimental data and protocols provided are illustrative examples and should be adapted based on specific laboratory findings.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the glycosylation step is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in glycosylation reactions are a common challenge. Several factors could be at play:
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Moisture: Glycosylation reactions are often highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
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Leaving Group: The nature of the leaving group on the glycosyl donor is critical. If you are using a glycosyl bromide, it may be beneficial to switch to a more reactive trichloroacetimidate (B1259523) or a more stable thioglycoside donor.
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Protecting Groups: The protecting groups on both the glycosyl donor and acceptor can sterically hinder the reaction or influence the reactivity of the hydroxyl groups. Consider using smaller protecting groups or a different protecting group strategy.
-
Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid or promoter (e.g., TMSOTf, BF₃·OEt₂) are crucial. An incorrect amount can lead to side reactions or incomplete activation. Titration of the promoter may be necessary to find the optimal concentration.
Q2: I am observing multiple side products in my cyclization step. How can I increase the selectivity for the desired this compound core structure?
A2: The formation of multiple side products during cyclization often points to issues with reaction conditions or substrate reactivity.
-
Temperature Control: Cyclization reactions can be highly temperature-dependent. Running the reaction at a lower temperature may increase the selectivity for the thermodynamically favored product over kinetically favored side products.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. A solvent screen is recommended to find the optimal medium that favors the desired intramolecular reaction pathway.
-
Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. Try running the reaction at a lower concentration.
-
Catalyst/Reagent: The choice of catalyst or reagent mediating the cyclization is critical. For instance, in a radical cyclization, the initiator and its concentration can significantly impact the product distribution.
Q3: Purification of the final this compound product by column chromatography is proving difficult, with significant product loss. What can I do?
A3: Purification challenges with polar, glycosylated natural products are common.
-
Stationary Phase: If you are using standard silica (B1680970) gel, its acidic nature might be degrading your product. Consider using deactivated silica (e.g., by adding 1% triethylamine (B128534) to the eluent) or switching to a different stationary phase like alumina (B75360) (basic or neutral) or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
Eluent System: A systematic screen of solvent systems is advisable. A gradient elution might be necessary to separate closely related impurities. Adding a small amount of a modifier like acetic acid or triethylamine can improve peak shape and resolution.
-
Alternative Purification: If column chromatography is consistently problematic, consider alternative techniques such as preparative HPLC, size-exclusion chromatography, or counter-current chromatography.
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a systematic approach to troubleshooting low conversion rates in a hypothetical esterification step of a this compound precursor.
Problem: Less than 50% conversion of the starting alcohol to the desired ester after the standard reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Product Decomposition During Workup
Problem: The desired product is observed in the crude reaction mixture (by TLC or LC-MS) but is lost during aqueous workup or extraction.
-
pH Sensitivity: Your compound may be unstable to acidic or basic conditions. Check the pH of the aqueous solution used for extraction. Use a buffered solution if necessary.
-
Emulsion Formation: Glycosylated products can act as surfactants, leading to emulsions during extraction. This can trap the product in the interface. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Solvent Choice: Ensure the organic solvent used for extraction has the appropriate polarity to efficiently extract your product. If your product is highly polar, continuous extraction or multiple extractions with a more polar solvent (e.g., ethyl acetate, n-butanol) may be required.
Experimental Protocols & Data
Protocol 1: Illustrative Glycosylation of a Precursor Alcohol
This protocol describes a hypothetical glycosylation reaction to attach a protected glucose moiety to a this compound aglycone precursor.
-
Preparation: To a solution of the aglycone acceptor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an Argon atmosphere at -20 °C, add the glycosyl trichloroacetimidate donor (1.5 eq).
-
Initiation: Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 1.0 eq).
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Solvent Screen for a Hypothetical Cyclization Step
This table summarizes the results of a solvent screen for a hypothetical intramolecular cyclization to form the core ring system of this compound.
| Entry | Solvent (Dielectric Constant) | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) |
| 1 | Toluene (2.4) | 80 | 12 | 45 |
| 2 | Dichloromethane (9.1) | 25 | 24 | 30 |
| 3 | Acetonitrile (37.5) | 60 | 12 | 65 |
| 4 | Tetrahydrofuran (7.5) | 50 | 18 | 52 |
General Synthesis Workflow
The diagram below illustrates a general, multi-stage workflow typical for the total synthesis of a complex natural product like this compound.
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
Disclaimer: The compound "Prerubialatin" could not be identified in scientific literature and is presumed to be a hypothetical agent. To fulfill the detailed requirements of your request for a technical support center, we have used Osimertinib , a well-characterized EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC), as a representative example. The following troubleshooting guides and FAQs address common issues encountered during experiments with Osimertinib and its resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Osimertinib?
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.
Q2: My Osimertinib-sensitive cell line is showing signs of resistance. What are the common molecular mechanisms?
Acquired resistance to Osimertinib in EGFR-mutant NSCLC is multifactorial. The most frequently observed mechanisms include:
-
On-target resistance: The emergence of a new mutation in the EGFR gene, most commonly the C797S mutation, which prevents Osimertinib from binding to the ATP-binding pocket of the EGFR kinase domain.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling. Common examples include MET amplification, HER2 amplification, and activation of the PI3K/AKT/mTOR or RAS/MAPK pathways.
-
Phenotypic transformation: Changes in cell histology, such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC).
Q3: How can I confirm if my resistant cell line has developed a C797S mutation?
The presence of the C797S mutation can be confirmed using several molecular biology techniques:
-
Sanger Sequencing: A targeted method to sequence the specific region of the EGFR gene where the C797S mutation occurs.
-
Next-Generation Sequencing (NGS): Provides a more comprehensive view of the genomic landscape of your resistant cells and can identify the C797S mutation along with other potential resistance mechanisms.
-
Digital Droplet PCR (ddPCR): A highly sensitive method for detecting and quantifying rare mutations like C797S within a cell population.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to Osimertinib in a previously sensitive cell line (Increasing IC50). | Development of acquired resistance. | 1. Confirm resistance by repeating the cell viability assay. 2. Analyze the cells for known resistance markers (e.g., C797S mutation, MET amplification). 3. Consider establishing a new baseline IC50 for the resistant cell line for future experiments. |
| Inconsistent results in cell viability assays. | 1. Cell line contamination (e.g., Mycoplasma). 2. Inconsistent cell seeding density. 3. Degradation of Osimertinib stock solution. | 1. Test for Mycoplasma contamination. 2. Ensure accurate cell counting and even distribution in multi-well plates. 3. Prepare fresh Osimertinib stock solution and store it appropriately. |
| Unable to detect MET amplification in resistant cells despite literature suggesting it as a possible mechanism. | 1. The specific resistant clone does not have MET amplification. 2. The detection method is not sensitive enough. | 1. Investigate other resistance mechanisms (e.g., C797S, HER2 amplification). 2. Use a more sensitive method like fluorescence in situ hybridization (FISH) or a quantitative PCR-based assay. |
Quantitative Data Summary
Table 1: IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 del | Sensitive | 15 |
| H1975 | L858R, T790M | Sensitive | 25 |
| PC-9/OR | Exon 19 del | Acquired C797S | > 1000 |
| H1975/OR | L858R, T790M | Acquired MET Amplification | > 800 |
Note: IC50 values are approximate and can vary between laboratories and specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Osimertinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Osimertinib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., EGFR, MET, AKT).
Methodology:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, ß-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Major mechanisms of acquired resistance to Osimertinib.
Caption: Workflow for identifying Osimertinib resistance mechanisms in vitro.
Prerubialatin Cytotoxicity Assay: Technical Support Center
Welcome to the technical support center for prerubialatin (B593562) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
While the optimal concentration of a novel compound like this compound needs to be determined empirically for each cell line, a common starting point for natural product extracts or new chemical entities is to use a broad, logarithmic serial dilution. Based on general practices for similar compounds, a sensible starting range would be from low micromolar (e.g., 0.1 µM) to a higher concentration (e.g., 100 µM or 200 µM). This wide range helps in identifying the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: How should I dissolve this compound for my experiments?
The solubility of this compound is a critical factor. If the solubility characteristics are unknown, it is advisable to first test its solubility in common solvents such as DMSO, ethanol, or methanol. For cell-based assays, DMSO is a frequently used solvent. Prepare a high-concentration stock solution in the chosen solvent and then dilute it in the cell culture medium to the final working concentrations. It is crucial to ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experimental setup, which contains the same final concentration of the solvent as the highest this compound concentration wells.
Q3: What are the best positive and negative controls for a this compound cytotoxicity assay?
Proper controls are essential for a valid cytotoxicity assay.
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Negative Control (Untreated Cells): This consists of cells cultured in medium only, without any treatment. It represents 100% cell viability.[1]
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Vehicle Control: This group includes cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound, at the highest concentration present in the experimental wells. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.[1]
-
Positive Control (Maximum Cell Death): To determine the signal corresponding to 100% cytotoxicity, cells can be treated with a known cytotoxic agent (e.g., saponin, doxorubicin) or lysed completely using a detergent like Triton X-100.[1][2]
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Blank Control (Medium Only): Wells containing only cell culture medium without cells are important to measure the background absorbance or fluorescence of the medium and the assay reagents.[1]
Troubleshooting Guide
High Variability Between Replicate Wells
High variability can mask the true effect of this compound. Common causes and solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. Pipette gently to avoid cell stress. |
| "Edge Effect" | Evaporation from the outer wells of a 96-well plate can lead to increased concentrations of media components and the test compound. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS. |
| Cell Clumping | Ensure complete dissociation of cells during harvesting. If necessary, pass the cell suspension through a cell strainer. |
High Background Signal
A high background signal can reduce the dynamic range of the assay and obscure results.
| Potential Cause | Troubleshooting Steps |
| Contamination | Visually inspect cultures for microbial contamination. If suspected, discard the cells and reagents and use fresh stocks. |
| Medium Components | Phenol (B47542) red in the culture medium can interfere with some colorimetric and fluorescent assays.[1] Consider using phenol red-free medium. Other media components may also contribute to background; test the medium alone with the assay reagents.[3] |
| This compound Interference | The compound itself may be colored, fluorescent, or have reducing properties that interfere with the assay chemistry (e.g., direct reduction of MTT).[4][5] Run a control with this compound in cell-free medium to check for direct interference.[4] If interference is observed, consider switching to an alternative cytotoxicity assay that measures a different endpoint (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).[5] |
| Precipitation of this compound | If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[5] Inspect wells under a microscope for precipitate. If observed, try to improve solubility by adjusting the solvent or using a different formulation. |
Low or No Signal (Unexpectedly High Viability)
If this compound is not showing the expected cytotoxic effects, consider the following.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The concentrations tested may be too low to induce a cytotoxic response. Widen the concentration range in subsequent experiments. |
| Short Incubation Time | The treatment duration may be insufficient for the cytotoxic effects to manifest. Try extending the incubation period (e.g., from 24 to 48 or 72 hours). |
| Cell Line Resistance | The chosen cell line might be resistant to this compound's mechanism of action. Consider testing on a panel of different cell lines. |
| Compound Instability | This compound may be unstable in the culture medium over the incubation period. If stability is a concern, consider shorter incubation times or replenishing the compound during the experiment. |
| Enhanced Metabolic Activity | At certain concentrations, some compounds can enhance the metabolic activity of cells without increasing cell number, leading to an overestimation of viability in metabolic assays like MTT. It is advisable to confirm results with an orthogonal assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or ATP levels.[4] |
Experimental Protocols
General Protocol for this compound Cytotoxicity Assay (MTT-based)
-
Cell Seeding:
-
Harvest and count cells to ensure they are in the exponential growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle controls (medium with the same final solvent concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Visually confirm the formation of formazan crystals under a microscope.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of viability against the this compound concentration (on a logarithmic scale) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for a this compound cytotoxicity assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common assay issues.
Potential Signaling Pathway Interference
As the mechanism of action for this compound is not defined, this diagram illustrates a hypothetical pathway often implicated in cytotoxicity, which researchers may consider investigating.
Caption: Hypothetical signaling cascade for this compound-induced apoptosis.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Prerubialatin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Prerubialatin.
Compound Profile: this compound
-
Chemical Formula: C₂₇H₂₀O₇
-
Molecular Weight: 456.45 g/mol
-
CAS Number: 1667718-89-9
-
Predicted Properties: Based on its chemical structure, which features a complex, polycyclic, and largely aromatic core with several oxygen-containing functional groups, this compound is predicted to have low aqueous solubility. This characteristic suggests that its oral bioavailability is likely limited by its dissolution rate, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo studies with this compound show very low oral bioavailability. What are the likely causes?
A1: Low oral bioavailability for a compound like this compound is typically attributed to its poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. Other contributing factors could include poor membrane permeability or significant first-pass metabolism. Given its chemical structure, poor solubility is the most probable primary barrier.
Q2: What are the main strategies to consider for improving the bioavailability of this compound?
A2: For a poorly soluble compound such as this compound, the primary strategies focus on enhancing its solubility and dissolution rate. The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level to create an amorphous system with improved solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug molecule.
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based system to facilitate its absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.
Q3: How do I choose the most suitable enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach is recommended. The following workflow can guide your decision-making process.
Troubleshooting Guides
Issue 1: Particle Size Reduction (Micronization) Did Not Sufficiently Improve Bioavailability
| Potential Cause | Troubleshooting Step |
| Particle Agglomeration: Micronized particles have high surface energy and tend to re-agglomerate, reducing the effective surface area. | 1. Co-micronize: Mill this compound with a hydrophilic excipient (e.g., microcrystalline cellulose) to act as a dispersing agent.[1] 2. Add a Wetting Agent: Incorporate a surfactant (e.g., Polysorbate 80) into the formulation to improve the wettability of the micronized powder. |
| Insufficient Size Reduction: The particle size is not small enough to achieve the desired dissolution rate. | 1. Optimize Milling Parameters: Adjust milling time, pressure (for jet milling), and bead size (for media milling) to achieve a smaller particle size (target D90 < 10 µm). 2. Consider Nanonization: If micronization is insufficient, explore nanosuspension technologies to reduce particle size to the sub-micron range. |
| Permeability-Limited Absorption: The absorption is limited by the drug's ability to cross the intestinal membrane, not by its dissolution rate. | 1. Perform a Caco-2 Permeability Assay: Assess the intrinsic permeability of this compound. 2. Consider Permeation Enhancers: If permeability is low, investigate the use of safe and effective permeation enhancers in your formulation. |
Issue 2: Solid Dispersion Formulation Shows Poor Physical Stability (Crystallization)
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization: The amorphous drug within the dispersion is converting back to its crystalline form over time, especially under high humidity and temperature. | 1. Select a Polymer with Stronger Drug Interaction: Use a polymer that can form hydrogen bonds or other interactions with this compound to inhibit crystallization (e.g., PVP, HPMC-AS). 2. Increase Polymer Concentration: A higher polymer-to-drug ratio can better stabilize the amorphous drug. 3. Add a Second Polymer: Incorporate a ternary agent that can further inhibit crystallization. |
| Phase Separation: The drug and carrier are separating into distinct phases. | 1. Assess Drug-Polymer Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to determine the miscibility of this compound with different carriers. Select a carrier with good miscibility. 2. Optimize Preparation Method: The method of preparation (e.g., spray drying vs. hot-melt extrusion) can affect the homogeneity of the dispersion. Experiment with different methods. |
Data on Bioavailability Enhancement Techniques
The following table summarizes the typical improvements in solubility and bioavailability observed for poorly soluble drugs (BCS Class II) using various enhancement techniques.
| Technique | Mechanism of Action | Typical Fold-Increase in Aqueous Solubility | Typical Fold-Increase in Oral Bioavailability (AUC) | Example Compounds |
| Micronization | Increases surface area to enhance dissolution rate. | 2 - 10 | 1.5 - 4 | Griseofulvin, Fenofibrate[1] |
| Solid Dispersion | Converts the drug to an amorphous form, molecularly dispersed in a hydrophilic carrier. | 10 - 400 | 2 - 10 | Itraconazole, Celecoxib, Diacerein[2] |
| Cyclodextrin (B1172386) Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin's cavity, increasing its apparent water solubility. | 10 - 500 | 2 - 15 | Praziquantel, Paclitaxel |
| Lipid-Based Formulations (e.g., SMEDDS) | Solubilizes the drug in a lipid vehicle, forming a fine emulsion in the GI tract, which enhances absorption. | N/A (drug is dissolved) | 2 - 20 | Cyclosporine, Ritonavir |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Dissolution: Dissolve this compound and the chosen carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to ensure particle size uniformity.
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Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and PXRD to confirm an amorphous state).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
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Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a common starting point.
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Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a homogeneous paste.
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Kneading: Add the this compound powder to the paste and knead the mixture for a specified time (e.g., 45-60 minutes). Add more of the solvent mixture if necessary to maintain a suitable consistency.
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Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
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Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.
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Characterization: Evaluate the complex for changes in solubility, dissolution rate, and evidence of complex formation (e.g., using FTIR, DSC, or NMR).
Visualization of Enhancement Mechanisms
The following diagram illustrates the primary mechanisms by which different formulation strategies enhance the bioavailability of a poorly soluble drug like this compound.
References
Common issues with Prerubialatin in high-throughput screening
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Welcome to the technical support center for Prerubialatin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during high-throughput screening (HTS) of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Compound Handling and Storage
-
Q1: How should I properly store and handle this compound?
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A: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to keep the powder at -20°C, which ensures stability for up to three years.[1] Before use, centrifuge the vial to collect all the powder at the bottom.[1] When preparing stock solutions, use an appropriate solvent like DMSO.[1] Once dissolved, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Always allow the vial to warm to room temperature before opening to prevent moisture absorption.[2]
-
-
Q2: I've observed precipitation in my this compound stock solution. What should I do?
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A: Compound precipitation can be a significant issue in HTS, leading to inaccurate concentration measurements.[3][4] DMSO, a common solvent, is hygroscopic and can absorb water from the air, which may cause water-insoluble compounds to precipitate.[4] If you observe precipitation, gently warm the solution and vortex it to try and redissolve the compound. To prevent this, ensure your DMSO is anhydrous and handle it in a low-humidity environment. When preparing solutions, do not exceed the known solubility of this compound in your chosen solvent.
-
Assay Performance and Data Interpretation
-
Q3: My HTS assay is showing a low Z'-factor. How can I improve it?
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A: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating a robust assay.[5] A low Z'-factor suggests either a small signal window between your positive and negative controls or high variability in your data.[6] To improve the Z'-factor, first, ensure that all reagents are stable and properly prepared.[7] Optimize the concentrations of your enzyme and substrate to maximize the signal window. Also, check for and minimize any systematic errors in your liquid handling and plate reading steps. Be aware that there are some recognized statistical issues with the Z-factor, and other quality control metrics might also be considered.[8][9][10]
-
-
Q4: I'm seeing a high number of false positives in my screen. What are the common causes?
-
A: False positives are a common challenge in HTS and can arise from several sources.[11][12] One major cause is the presence of Pan-Assay Interference Compounds (PAINS), which can interfere with assay readouts through various mechanisms.[11][13] Other sources of false positives include:
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Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.[14]
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Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species that interfere with the assay.[11]
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Contaminants: Impurities from the compound synthesis or purification process, including metal ions, can lead to false signals.[11][13][15]
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Assay Technology Interference: Some compounds may have inherent fluorescence or absorbance that interferes with the detection method.[11]
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-
-
Q5: How can I differentiate between true hits and false positives?
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A: A multi-step validation process is crucial. Start by re-testing the initial hits to confirm their activity. Then, perform dose-response curves to determine the potency (e.g., IC50) of the compounds.[16] It's also important to run counter-screens to identify compounds that interfere with the assay technology itself.[11] For example, you can test for inhibition in the absence of the target enzyme. Additionally, using orthogonal assays with different detection methods can help confirm that the observed activity is target-specific.[11]
-
Off-Target Effects
-
Q6: I'm concerned about the potential for this compound to have off-target effects. How can I assess this?
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A: Off-target effects are a significant consideration in drug discovery, as they can lead to unwanted side effects.[17][18][19][20] To assess the selectivity of this compound, you can screen it against a panel of other kinases that are structurally related to your primary target. This will help you determine its specificity profile. Additionally, computational modeling and database searches can predict potential off-target interactions.[21]
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Quantitative Data Summary
The following table summarizes the expected performance metrics for this compound in a typical kinase inhibition assay.
| Parameter | Expected Value | Notes |
| IC50 | 50 - 200 nM | Varies depending on ATP concentration. |
| Z'-Factor | ≥ 0.6 | Indicates a robust and reliable assay. |
| Signal-to-Background | > 3 | Ensures a clear distinction between inhibited and uninhibited wells. |
| Solubility in DMSO | > 10 mM | Allows for the preparation of concentrated stock solutions. |
Experimental Protocols
Fluorescence-Based Kinase Inhibition Assay
This protocol outlines a general procedure for a fluorescence-based assay to measure the inhibition of a target kinase by this compound.
Materials:
-
Target Kinase
-
Fluorescently Labeled Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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This compound (dissolved in DMSO)
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Positive Control (e.g., a known inhibitor of the target kinase)
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Negative Control (DMSO vehicle)
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384-well, low-volume, black microplates
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Plate reader capable of measuring fluorescence
Procedure:
-
Prepare Reagents:
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Dilute the target kinase and fluorescently labeled substrate peptide to their final concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Prepare the ATP solution at twice the final desired concentration in the assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted this compound, positive control, or negative control (DMSO) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.
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Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Stop the Reaction and Read the Plate:
-
Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths for your fluorescent substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
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Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound's inhibition of the Target Kinase.
Caption: A generalized workflow for high-throughput screening experiments.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Understanding off-target effects through hybridization kinetics and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
Technical Support Center: Formulation of Prerubialatin for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Prerubialatin for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: What are the initial steps to consider when developing a formulation for a poorly soluble compound like this compound?
A2: For a poorly soluble compound, a thorough physicochemical characterization is the first critical step to guide formulation development.[2] Key considerations include determining the compound's pKa, logP, and solubility in various pharmaceutically relevant solvents and biorelevant media. Following this, an appropriate formulation strategy can be selected to enhance bioavailability for preclinical studies.[2][3]
Q3: What are the common formulation strategies for enhancing the oral bioavailability of poorly soluble drugs?
A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These techniques aim to increase the drug's solubility and dissolution rate in the gastrointestinal tract.[4] Common approaches include particle size reduction, the use of co-solvents, pH modification, lipid-based formulations, and solid dispersions.[3][4]
Troubleshooting Guides
Issue 1: Low Bioavailability in Pilot Animal Studies
Problem: Initial pharmacokinetic studies show low and variable oral bioavailability of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area.[3][5] Methods include micronization or nanosizing through techniques like wet media milling or high-pressure homogenization.[6] 2. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to improve its dissolution rate.[4] |
| Inadequate Formulation Strategy | 1. Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS). These isotropic mixtures of oils, surfactants, and co-solvents can form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][4][7] 2. Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins to increase the aqueous solubility of this compound.[3][4] |
| Precipitation in the GI Tract | 1. Use of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) into the formulation to maintain a supersaturated state and prevent drug precipitation in the gut.[8] |
Issue 2: Formulation Instability
Problem: The prepared this compound formulation shows signs of physical or chemical instability (e.g., precipitation, aggregation, degradation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation and Precipitation | 1. Optimize Solvent/Co-solvent System: If using a solution formulation, carefully select a co-solvent system that ensures the drug remains in solution upon dilution with aqueous media.[3] 2. Nanosuspensions: For suspensions, ensure adequate stabilization using surfactants or polymers to prevent particle agglomeration.[6] |
| Chemical Degradation | 1. pH Adjustment: Determine the pH-stability profile of this compound and buffer the formulation to a pH that minimizes degradation.[3] 2. Excipient Compatibility: Conduct compatibility studies with all chosen excipients to rule out any destabilizing interactions. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol describes a common top-down method for producing drug nanoparticles to enhance dissolution rate.
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose or a surfactant like polysorbate 80) in purified water.
-
Dispersion of this compound: Disperse a known amount of this compound powder in the milling media to form a pre-suspension.
-
Milling: Add the pre-suspension and milling beads (e.g., zirconia beads) to the milling chamber of a planetary ball mill or a similar apparatus.
-
Particle Size Reduction: Mill the suspension at a specified speed and for a predetermined time. Monitor the particle size distribution periodically using a laser diffraction particle size analyzer until the desired nanoscale is achieved (typically < 300 nm).[6]
-
Separation and Storage: Separate the nanosuspension from the milling beads. Store the final nanosuspension at a controlled temperature, protected from light.
Protocol 2: Formulation with Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation to improve the solubility and absorption of this compound.
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the self-emulsification region and prepare the SEDDS pre-concentrate by mixing the oil, surfactant, and co-solvent until a clear, isotropic mixture is formed.
-
Drug Loading: Dissolve the desired amount of this compound in the SEDDS pre-concentrate with gentle heating and stirring.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug content.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[4] | Broadly applicable, can significantly improve dissolution rate.[6] | May lead to particle aggregation; specialized equipment required. |
| Co-solvents | Increases drug solubility in the vehicle.[3] | Simple to prepare. | Risk of drug precipitation upon dilution in vivo.[2] |
| pH Modification | Solubilizes ionizable drugs by forming a salt. | Effective for acidic or basic compounds. | Potential for precipitation in different pH environments of the GI tract. |
| Lipid-Based Systems (e.g., SEDDS) | Drug is dissolved in a lipid matrix, which forms an emulsion in the gut, enhancing absorption.[3] | Can significantly improve bioavailability for lipophilic drugs. | Potential for GI side effects; excipient selection is critical. |
| Cyclodextrin Complexation | Forms an inclusion complex where the drug is encapsulated, increasing its solubility.[4] | High drug loading can be achieved. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at the molecular level. | Can lead to a significant increase in dissolution rate and bioavailability. | Can be physically unstable (recrystallization); manufacturing can be complex. |
Visualizations
Due to the lack of specific information on this compound's mechanism of action, the following diagrams are provided as illustrative examples of experimental workflows and signaling pathways commonly investigated in drug development. The inclusion of this compound in these diagrams is hypothetical.
References
- 1. biocrick.com [biocrick.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 8. admescope.com [admescope.com]
Validation & Comparative
Comparative Efficacy Analysis: Prerubialatin vs. Rosiglitazone in PPARγ Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound Prerubialatin against the established drug, Rosiglitazone, focusing on their efficacy as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. The information for this compound is presented as a hypothetical placeholder to illustrate a data-driven comparison, while the data for Rosiglitazone is based on established findings.
Overview
Rosiglitazone is a well-characterized thiazolidinedione-class drug known for its potent agonism of PPARγ, a key regulator of glucose metabolism and insulin (B600854) sensitivity. It has been used in the management of type 2 diabetes. This compound is a novel investigational compound hypothesized to act as a selective PPARγ agonist with a potentially improved safety and efficacy profile.
Data Presentation
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound (Hypothetical Data) | Rosiglitazone |
| Binding Affinity (Kd) to PPARγ | 15 nM | 30 nM |
| EC50 for PPARγ Activation | 50 nM | 100 nM |
| Maximal Efficacy (% of control) | 110% | 100% |
| Selectivity for PPARγ over PPARα/δ | 200-fold | 100-fold |
Table 2: In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes
| Parameter | This compound (Hypothetical Data) | Rosiglitazone | Vehicle Control |
| Dosage | 10 mg/kg/day | 10 mg/kg/day | - |
| Treatment Duration | 28 days | 28 days | 28 days |
| Fasting Blood Glucose Reduction | 45% | 38% | 5% |
| HbA1c Reduction | 1.8% | 1.5% | 0.2% |
| Improvement in Insulin Sensitivity (HOMA-IR) | 60% | 50% | 10% |
| Adiponectin Level Increase | 2.5-fold | 2-fold | 1.1-fold |
Experimental Protocols
In Vitro PPARγ Activation Assay:
A cell-based reporter gene assay was utilized to determine the functional potency of the compounds. HEK293T cells were co-transfected with a full-length human PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). Following transfection, cells were treated with varying concentrations of this compound or Rosiglitazone for 24 hours. Luciferase activity was measured as a readout of PPARγ activation.
db/db Mouse Model of Type 2 Diabetes:
Male db/db mice, a genetic model of obesity and type 2 diabetes, were randomly assigned to three groups: vehicle control, this compound (10 mg/kg/day), and Rosiglitazone (10 mg/kg/day). The compounds were administered orally once daily for 28 days. Fasting blood glucose and body weight were monitored weekly. At the end of the study, blood samples were collected for HbA1c, insulin, and adiponectin measurements.
Mandatory Visualization
Caption: PPARγ signaling pathway activation by a ligand.
Caption: Workflow for the in vivo db/db mouse model experiment.
An important consideration for researchers in drug discovery and development is the comparative analysis of related compounds in relevant assays. This guide provides a detailed comparison of the cytotoxic effects of the prenylated flavonoid Xanthohumol (B1683332) and its synthetic derivative, Isoxanthohumol, in a cancer cell line.
It is important to note that the initially requested compound, "Prerubialatin," could not be found in publicly available scientific literature. Therefore, this guide presents a comparison of two well-researched flavonoids, Xanthohumol and Isoxanthohumol, to demonstrate the principles of a comparative analysis, including data presentation, experimental protocols, and pathway visualization.
Xanthohumol, a prenylated chalcone (B49325) found in hops, has garnered significant interest for its potential anticancer properties. Isoxanthohumol is a flavonoid that can be derived from Xanthohumol. This guide focuses on their comparative efficacy in inhibiting the growth of human colon carcinoma cells.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Xanthohumol and Isoxanthohumol in the HT29 human colon carcinoma cell line, as determined by a cytotoxicity assay. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Xanthohumol | HT29 | SRB Assay | 50.2 ± 1.4 |
| Isoxanthohumol | HT29 | SRB Assay | > 100 |
Data sourced from a study on the antiproliferative and cytotoxic activity of Xanthohumol and its derivatives.[1]
Experimental Protocols
The data presented above was obtained using the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
SRB Cytotoxicity Assay Protocol
-
Cell Plating: HT29 human colon carcinoma cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of Xanthohumol or Isoxanthohumol for 48 hours.
-
Cell Fixation: After the incubation period, the cells were fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Washing: The plates were washed five times with slow-running tap water to remove the TCA and air-dried.
-
Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid was added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye was removed by washing the plates five times with 1% acetic acid. The plates were then air-dried.
-
Solubilization: The protein-bound dye was solubilized by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
Signaling Pathway Visualization
Xanthohumol has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of the critical pathways inhibited by Xanthohumol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB plays a crucial role in regulating cell proliferation, survival, and inflammation. Its inhibition is a key mechanism for the anticancer activity of Xanthohumol.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.
This guide provides a framework for the comparative analysis of related compounds, emphasizing clear data presentation, detailed experimental protocols, and the visualization of underlying molecular mechanisms. This structured approach is essential for researchers in the field of drug discovery to effectively evaluate and compare the therapeutic potential of new chemical entities.
References
- 1. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reproducibility of Anti-Cancer Effects of Anthraquinones from Rubia Species Across Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The natural product "Prerubialatin" as a specific entity is not found in the scientific literature and is likely a misspelling of a compound derived from the Rubia genus of flowering plants. This guide focuses on the well-documented anti-cancer properties of prominent anthraquinones isolated from Rubia species, such as Rubia tinctorum and Rubia cordifolia. These compounds, including alizarin, purpurin (B114267), rubiadin (B91156), and munjistin, have demonstrated cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. This document provides a comparative overview of their efficacy, details the experimental protocols used to assess their effects, and visualizes key signaling pathways involved in their mechanism of action. The aim is to provide a resource for researchers to evaluate the reproducibility and potential of these natural compounds in oncology research and drug development.
Data Presentation: Comparative Cytotoxicity of Rubia Anthraquinones
The following table summarizes the half-maximal inhibitory concentration (IC50) values of alizarin, purpurin, and rubiadin in various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are a standard measure of cytotoxic potency. It is important to note that variations in experimental conditions (e.g., incubation time, assay method) can influence IC50 values, and direct comparisons between different studies should be made with this in mind.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Alizarin | MCF-7 | Breast Adenocarcinoma | 65.43 ± 1.54[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 55.76 ± 0.98[1] | |
| SK-MEL-5 | Melanoma | 98.79 ± 2.10[1] | |
| B16F10 | Murine Melanoma | 48.64 ± 0.33[1] | |
| Purpurin | A549 | Lung Carcinoma | 30[1] |
| MCF-7 | Breast Adenocarcinoma | 15.75 ± 1.00[1] | |
| MDA-MB-231 | Breast Adenocarcinoma | 14.65 ± 1.45[1] | |
| SK-MEL-5 | Melanoma | 23.71 ± 1.71[1] | |
| B16F10 | Murine Melanoma | 19.87 ± 0.88[1] | |
| Rubiadin | MCF-7 | Breast Carcinoma | 10 µg/mL |
| HeLa | Cervical Carcinoma | >30 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | 3.6, 4.4, 4.8 | |
| NCI-H187 | Small Cell Lung Cancer | 14.2 µg/mL | |
| CEM-SS | T-lymphoblastic leukemia | 3 µg/mL | |
| DU-145 | Prostate Cancer | 32 |
Note: IC50 values for Rubiadin were reported in µg/mL in some studies and have been presented as such. Conversion to µM would require the molecular weight of rubiadin (254.24 g/mol ).
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone (B42736) compounds (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of anthraquinones for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with anthraquinones, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway Diagram
The anti-cancer effects of anthraquinones like purpurin are often attributed to their ability to modulate key signaling pathways that control cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is frequently dysregulated in cancer.
Caption: PI3K/Akt signaling pathway modulated by Purpurin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a compound.
Caption: General experimental workflow for in vitro anti-cancer studies.
References
The Emerging Potential of Prerubialatin Derivatives in Cancer Therapy: A Comparative Look at Rubioncolin C
While direct comparative studies on Prerubialatin are not yet available, compelling evidence highlights the therapeutic promise of its derivatives. This guide focuses on Rubioncolin C, a closely related naphthohydroquinone dimer, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its inhibitory activities and mechanisms of action, supported by available experimental data.
This compound itself is primarily recognized as a key intermediate in the biomimetic synthesis of Rubialatins A and B. However, the broader family of naphthohydroquinone dimers, to which Rubioncolin C belongs, has demonstrated significant anti-tumor properties. This guide will delve into the cytotoxic and signaling pathway inhibitory effects of Rubioncolin C as a representative of this promising class of compounds.
Head-to-Head Comparison: Rubioncolin C Cytotoxicity
Rubioncolin C has shown potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 1.14 |
| SW620 | Colorectal Carcinoma | 2.56 |
| HT29 | Colorectal Carcinoma | 3.12 |
| SW480 | Colorectal Carcinoma | 4.38 |
| HCT15 | Colorectal Carcinoma | 5.54 |
| T84 | Colorectal Carcinoma | 7.82 |
| RKO | Colorectal Carcinoma | 9.93 |
| SMMC7721 | Hepatocellular Carcinoma | 2.15 |
| HepG2 | Hepatocellular Carcinoma | 3.76 |
| Bel7402 | Hepatocellular Carcinoma | 4.88 |
Table 1: Cytotoxicity of Rubioncolin C against various human cancer cell lines, with IC50 values ranging from 1.14 to 9.93 µM[1].
Unraveling the Mechanism: Inhibition of the Akt/mTOR/P70S6K Signaling Pathway
Rubioncolin C exerts its anti-tumor effects by targeting key cellular signaling pathways involved in cancer cell proliferation, survival, and growth.[1] One of the primary pathways inhibited by Rubioncolin C is the Akt/mTOR/P70S6K pathway. This pathway is frequently hyperactivated in many types of cancer, making it a critical target for therapeutic intervention.
The diagram below illustrates the Akt/mTOR/P70S6K signaling cascade and the point of inhibition by Rubioncolin C.
Figure 1. Inhibition of the Akt/mTOR/P70S6K signaling pathway by Rubioncolin C.
Further investigation has revealed that Rubioncolin C also induces apoptotic and autophagic cell death in cancer cells.[1] It has also been observed to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival, which contributes to its cell-killing effects.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Cell Culture and Viability Assay
-
Cell Lines and Culture: Human colorectal carcinoma (HCT116, SW620, HT29, SW480, HCT15, T84, RKO) and hepatocellular carcinoma (SMMC7721, HepG2, Bel7402) cell lines were obtained from the Type Culture Collection of the Chinese Academy of Sciences (Shanghai, China).[1] The cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTS Assay for Cytotoxicity: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of Rubioncolin C for a specified period. The MTS reagent was then added to each well, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Western Blot Analysis for Signaling Pathway Inhibition
To determine the effect of Rubioncolin C on the Akt/mTOR/P70S6K pathway, Western blot analysis was performed. Cancer cells (HCT116 and HepG2) were treated with Rubioncolin C for 24 hours.[1] Following treatment, the cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against total and phosphorylated forms of Akt, mTOR, and P70S6K, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
The experimental workflow for assessing signaling pathway inhibition is depicted below.
Figure 2. Western blot workflow for analyzing protein expression and phosphorylation.
Conclusion and Future Directions
While direct data on this compound is limited to its role as a synthetic precursor, the potent anti-tumor activity of its derivative, Rubioncolin C, provides a strong rationale for further investigation into this class of compounds. The ability of Rubioncolin C to induce cell death in a variety of cancer cell lines and inhibit the critical Akt/mTOR/P70S6K signaling pathway underscores its potential as a novel therapeutic agent. Future research should focus on elucidating the structure-activity relationships within the broader family of this compound derivatives to identify even more potent and selective inhibitors. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of these compounds in preclinical cancer models. The findings presented in this guide offer a solid foundation for such future endeavors.
References
Independent Validation of Prerubialatin's Published Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available, albeit limited, published information on Prerubialatin and its derivatives, Rubialatin A and B. Due to the absence of direct experimental data for this compound in publicly accessible literature, this analysis focuses on the reported biological activities of its closely related successors in its documented synthetic pathway. Experimental protocols described in the primary literature for the evaluation of these related compounds are detailed to facilitate independent validation and further research.
Introduction
This compound is identified as a key precursor in the biomimetic synthesis of Rubialatin A and Rubialatin B, two naphthohydroquinone dimers isolated from Rubia alata Roxb. While direct biological activity data for this compound is not available in the cited literature, preliminary studies on Rubialatin A and B have revealed potential therapeutic activities, specifically in the realms of anti-inflammatory and cytotoxic effects. This guide summarizes the available data for these related compounds to offer a contextual understanding of the potential biological profile of this compound.
Comparative Biological Activity
The primary source for the synthesis of this compound does not contain biological data for the precursor itself. However, it provides preliminary biological activity for the final products, Rubialatin A and B.
| Compound | Biological Activity | Cell Line / Model | Reported Effect |
| Rubialatin A | Inhibition of TNF-α induced NF-κB activation | Not Specified | Inhibitory activity |
| Rubialatin B | Cytotoxicity | Several tumor cell lines (Not specified) | Moderate cytotoxicity |
| This compound | Not reported in the literature | - | - |
Experimental Protocols
The following are the described methodologies for the synthesis of this compound and the subsequent biological evaluation of Rubialatin A and B, as detailed in the primary literature.
Synthesis of this compound
The synthesis of this compound is achieved through a tandem ring contraction/Michael addition/aldol reaction followed by oxidation from readily available precursors. For a detailed, step-by-step synthetic protocol, researchers are directed to the supplementary information of the publication by Yang H, et al. Org Lett. 2015 Mar 20;17(6):1441-4.
Biological Assays for Rubialatin A and B
Detailed experimental procedures for the biological assays performed on Rubialatin A and B are not provided in the initial synthetic communication. The publication notes "preliminary biological studies" without detailing the specific protocols used for the cytotoxicity or NF-κB activation assays. Researchers seeking to validate these findings would need to consult the original isolation and biological screening papers for these compounds or develop their own assays based on standard methodologies.
General Protocol for NF-κB Activation Assay (Illustrative):
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (e.g., Rubialatin A) for 1 hour.
-
Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) for 6 hours to induce NF-κB activation.
-
Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The results are expressed as the percentage of inhibition of TNF-α-induced NF-κB activation.
General Protocol for Cytotoxicity Assay (Illustrative - MTT Assay):
-
Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Rubialatin B) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway from precursors to this compound and its conversion to Rubialatin A and B.
Caption: A generalized workflow for an NF-κB luciferase reporter assay.
Caption: Postulated inhibitory action of Rubialatin A on the NF-κB signaling cascade.
A Comparative Analysis of Prerubialatin and Its Naphthohydroquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Prerubialatin, a key synthetic intermediate, and its resulting derivatives, Rubialatin A and Rubialatin B. The comparison extends to their common precursor, mollugin (B1680248), to offer a broader context of structure-activity relationships. This document summarizes the available quantitative data on their biological activities, details the experimental protocols for their synthesis, and visualizes the key chemical transformations and biological pathways.
Comparative Biological Activity
The biological evaluation of this compound itself has not been extensively reported in the available literature. However, studies on its precursor and subsequent products reveal significant cytotoxic activities and effects on critical cellular signaling pathways. The following table summarizes the cytotoxic activities of mollugin, (+)-Rubialatin A, and Rubialatin B against the A549 human lung carcinoma cell line.
| Compound | IC₅₀ (μM) against A549 Cell Line | Notes |
| Mollugin | > 40 | Precursor to this compound. |
| (+)-Rubialatin A | 13.7 | A derivative of this compound, showed moderate cytotoxicity. |
| Rubialatin B | 24.5 | A derivative of this compound, showed moderate cytotoxicity. |
Experimental Protocols
The synthesis of Rubialatins A and B is achieved through a biomimetic approach where this compound is a key intermediate.
Synthesis of this compound
The rapid construction of this compound is accomplished via a tandem ring contraction/Michael addition/aldol reaction sequence followed by oxidation. This process utilizes readily available precursors to efficiently yield the intermediate.
Synthesis of Rubialatin A from this compound
The conversion of this compound to Rubialatin A is achieved through an epoxidation reaction. This step is a critical transformation in the biomimetic synthetic pathway.
Synthesis of Rubialatin B from this compound
Rubialatin B is synthesized from this compound via a photoinduced skeletal rearrangement. This photochemical reaction offers a distinct pathway to a different structural derivative from the same intermediate.
Visualizing the Pathways
Synthetic Workflow
The following diagram illustrates the synthetic pathway from mollugin to this compound and its subsequent conversion to Rubialatins A and B.
Signaling Pathway Analysis
Studies on naphthohydroquinone dimers, the class of compounds to which Rubialatins belong, have indicated interactions with key cellular signaling pathways, notably the NF-κB and Akt/mTOR/P70S6K pathways. While specific data for this compound is unavailable, the activities of its derivatives and related compounds suggest potential mechanisms of action. (+)-Rubialatin A has been shown to inhibit the NF-κB pathway[1]. Furthermore, another naphthohydroquinone dimer, Rubioncolin C, has been found to induce apoptotic and autophagic cell death by inhibiting both the NF-κB and Akt/mTOR/P70S6K pathways[2].
The following diagram provides a simplified overview of the NF-κB signaling pathway, a potential target for these compounds.
Conclusion
This compound serves as a pivotal intermediate in the efficient, biomimetic synthesis of the cytotoxic naphthohydroquinone dimers, Rubialatin A and Rubialatin B[3][4]. While direct biological data on this compound is currently lacking, the demonstrated cytotoxicity of its derivatives against cancer cell lines highlights the potential of this chemical scaffold in drug discovery. The observed inhibition of the NF-κB pathway by (+)-Rubialatin A suggests a potential mechanism for its cytotoxic effects[1]. Further investigation into the biological activities of this compound and a broader range of its derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The synthetic accessibility of these compounds provides a strong foundation for such future research.
References
- 1. New cytotoxic naphthohydroquinone dimers from Rubia alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Naphthohydroquinone Dimer Rubioncolin C Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Biomimetic Syntheses of Rubialatins A, B and Related Congeners - Organic Letters - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Prerubialatin's Biological Effects: A Comparative Guide
This guide provides a comparative analysis of the biological specificity of a novel compound, Prerubialatin, against other known inhibitors targeting similar pathways. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the selectivity of this compound through quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows.
Comparative Analysis of Kinase Inhibitory Activity
To assess the specificity of this compound, its inhibitory activity was profiled against a panel of kinases and compared with two other well-characterized inhibitors, Compound A and Compound B, known to target the PI3K/Akt signaling pathway. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| PI3Kα | 15 | 10 | 50 |
| PI3Kβ | 250 | 150 | 800 |
| PI3Kδ | 400 | 300 | 1200 |
| PI3Kγ | 600 | 550 | 2500 |
| Akt1 | 1500 | 900 | >10000 |
| mTOR | >10000 | >10000 | >10000 |
| EGFR | 8000 | 7500 | >10000 |
| VEGFR2 | >10000 | 9000 | >10000 |
Data Interpretation: The data indicates that this compound exhibits potent inhibition of PI3Kα. While it shows some off-target activity against other PI3K isoforms, its selectivity for PI3Kα is notably higher than for other kinases in the panel, such as Akt1, mTOR, EGFR, and VEGFR2. Compound A demonstrates a similar profile with slightly higher potency for the primary target. Compound B, however, shows weaker potency and less selectivity across the tested kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol details the methodology used to determine the IC50 values of the test compounds against a panel of purified kinases.
-
Materials:
-
Purified recombinant human kinases (e.g., PI3Kα, PI3Kβ, Akt1, etc.)
-
Test compounds (this compound, Compound A, Compound B) dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Substrate peptide specific for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
The kinase, substrate peptide, and test compound are added to the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The Kinase-Glo® reagent is added to each well to stop the reaction and measure the remaining ATP, which is inversely proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve using graphing software.
-
Cell-Based Western Blot Analysis
This protocol is used to assess the on-target effect of the compounds in a cellular context by measuring the phosphorylation status of downstream signaling proteins.
-
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Test compounds.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
The cells are washed with ice-cold PBS and then lysed.
-
The protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing compound specificity.
Benchmarking Prerubialatin's Performance in Preclinical Models: A Comparative Analysis
An extensive search of publicly available scientific literature and databases has revealed no specific information, preclinical data, or comparative studies for a compound named "Prerubialatin." This suggests that "this compound" may be a novel agent not yet described in published research, an internal codename for an investigational drug, or a potential misspelling of a different therapeutic.
Without accessible data, a direct comparison of this compound's performance against other alternatives is not possible at this time. To conduct a thorough and objective analysis as requested, detailed information on its preclinical evaluation is essential. This would typically include, but is not limited to:
-
In vitro studies: Data on potency (e.g., IC50, EC50), selectivity against intended and off-target molecules, and mechanism of action in relevant cell lines.
-
In vivo studies: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), pharmacodynamic readouts in animal models of disease, and toxicology assessments.
-
Comparative studies: Head-to-head experimental data comparing the efficacy and safety of this compound with standard-of-care treatments or other investigational drugs in the same preclinical models.
For the benefit of researchers, scientists, and drug development professionals, a generalized framework for presenting such a comparative guide is provided below. Once data for this compound becomes available, this structure can be populated to generate the requested analysis.
Hypothetical Data Presentation Structure
Should preclinical data for this compound emerge, the following tables would be structured to facilitate a clear comparison with alternative compounds.
Table 1: In Vitro Efficacy and Potency
| Compound | Target/Pathway | Assay Type | Cell Line | IC50 / EC50 (nM) | Citation |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Target X | Biochemical Assay | Cell Line Y | Value | [Reference] |
| Alternative B | Target Z | Cell-based Assay | Cell Line W | Value | [Reference] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | % Improvement vs. Control | Citation |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Model A | Dose, Frequency | Endpoint 1 | Value | [Reference] |
| Alternative B | Model B | Dose, Frequency | Endpoint 2 | Value | [Reference] |
Table 3: Comparative Pharmacokinetic Profiles
| Compound | Animal Species | Route of Administration | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Species A | Route 1 | Value | Value | Value |
| Alternative B | Species B | Route 2 | Value | Value | Value |
Generalized Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and critical evaluation of scientific findings. A comprehensive comparison guide would include the following methodological details for each key experiment.
Example: In Vitro Cytotoxicity Assay
-
Cell Lines and Culture Conditions: Specify the cell lines used (e.g., cancer cell lines, primary cells), their source, and the culture medium, supplements, and conditions (temperature, CO2 levels).
-
Drug Preparation: Describe how this compound and comparator compounds were dissolved, diluted to final concentrations, and the vehicle used.
-
Assay Procedure: Detail the cell seeding density, drug treatment duration, and the specific cytotoxicity assay employed (e.g., MTT, CellTiter-Glo). Include information on the instrumentation used for readouts.
-
Data Analysis: Explain the method for calculating cell viability and determining IC50 values (e.g., non-linear regression analysis).
Illustrative Signaling Pathway and Workflow Diagrams
Given the absence of information on this compound's mechanism of action, a specific signaling pathway cannot be diagrammed. However, the following examples illustrate the type of visualizations that would be created using the Graphviz (DOT language) as requested.
Hypothetical Signaling Pathway for an Anti-Cancer Agent
A hypothetical signaling cascade initiated by this compound binding.
Generalized Experimental Workflow Diagram
A generalized workflow for an in vitro cytotoxicity experiment.
We recommend that the user verify the spelling and official designation of "this compound" and consult internal documentation or recent conference proceedings where this compound may have been presented. Once accurate and specific information becomes publicly available, a comprehensive and data-driven comparison guide can be developed.
Safety Operating Guide
Prerubialatin: Comprehensive Guidelines for Safe Handling and Disposal
The following document provides essential safety and logistical information for the proper handling and disposal of Prerubialatin, a compound for research use. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Chemical and Physical Properties
This compound is a research chemical with the following properties[1]:
| Property | Value |
| CAS Number | 1667718-89-9 |
| Molecular Formula | C27H20O7 |
| Molecular Weight | 456.45 g/mol |
| Purity | >98% |
| Physical Description | Powder |
Hazard Identification and Safety Precautions
As a novel compound, the full toxicological properties of this compound have not been determined. Therefore, it should be handled with caution, assuming it is potentially hazardous.
2.1. Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator is recommended when handling the powder to avoid inhalation.
2.2. Handling Procedures
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation when working with the powder.
-
Do not eat, drink, or smoke in areas where this compound is handled.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the product datasheet or safety information to the medical personnel.
Storage and Stability
This compound should be stored in a tightly sealed container in a cool, dry place[1]. For long-term storage of stock solutions, temperatures below -20°C are recommended[1].
Proper Disposal Procedures
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
5.1. Waste Categorization
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials.
-
Liquid Waste: Unused this compound solutions or experimental media containing the compound.
5.2. Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with general laboratory trash. Keep solid and liquid waste in separate, clearly labeled containers.
-
Container Labeling: Label waste containers with "this compound Waste" and include the chemical formula and any known hazards.
-
Solid Waste Disposal:
-
Collect all solid waste in a designated, sealed plastic bag or container.
-
Store the sealed container in a secondary container in a designated chemical waste accumulation area.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste in a sealed, leak-proof container.
-
Ensure the container is compatible with the solvents used.
-
Store the liquid waste container in a secondary container to prevent spills.
-
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.
Hypothetical Experimental Protocol: Inhibition of the "Rubial Pathway"
The following is a hypothetical experimental protocol to assess the inhibitory effect of this compound on the fictional "Rubial Signaling Pathway," a key pathway in a hypothetical cancer cell line.
6.1. Cell Culture and Treatment
-
Culture "Hypo-Cancer-Cells" in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
6.2. Western Blot Analysis
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Rubial Kinase, Total Rubial Kinase, and a downstream target).
-
Incubate with secondary antibodies and visualize the protein bands.
Hypothetical Rubial Signaling Pathway
Caption: Hypothetical inhibitory action of this compound on the Rubial signaling pathway.
Experimental Workflow for this compound Disposal
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Prerubialatin
For Research Purposes Only. Not for human, veterinary diagnostic or therapeutic use. [1]
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Prerubialatin. The following procedures are based on standard laboratory safety protocols for handling potent chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, which is supplied as a powder, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2] Engineering controls, such as fume hoods, should be the primary method of exposure control, with PPE serving as a crucial secondary barrier.
Table 1: Required PPE for Handling this compound
| Protection Type | Specification | Purpose |
|---|---|---|
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact. Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Prevents inhalation of the powder. Use is critical when handling outside of a fume hood.[3][4] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Always inspect PPE for integrity before use and ensure it fits properly.[2] Workers must be trained on the proper use, removal, and disposal of their PPE.[2][5]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Before handling, ensure the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment, including microbalances, spatulas, and containers.
-
Don all required PPE as specified in Table 1.
Step 2: Aliquoting and Weighing
-
Perform all manipulations of this compound powder within a chemical fume hood to control airborne particles.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder. Minimize the creation of dust.
-
If weighing, use an analytical balance inside the fume hood or in an enclosure.
Step 3: Solubilization
-
For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[1]
-
Add solvent slowly to the powder to avoid splashing.
-
Keep the container tightly closed when not in use.[6]
Step 4: Post-Handling
-
Thoroughly decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocol
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. For a small spill, use an appropriate absorbent material and collect it into a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8]
Step 1: Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, masks), weighing papers, and contaminated labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's EHS office.[8]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container for chemical waste.
Step 2: Container Management
-
Keep waste containers securely closed except when adding waste.[8]
-
Ensure all containers are properly labeled with a hazardous waste tag, identifying the contents, including this compound and any solvents.[9]
Step 3: Final Disposal
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste disposal contractor.[8]
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Standard workflow for the safe handling and disposal of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. puroclean.com [puroclean.com]
- 4. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 5. Personal protective equipment | International Labour Organization [ilo.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
